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  • Product: 4-(Pyrrolidine-1-sulfonyl)-benzylamine
  • CAS: 784997-49-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(Pyrrolidine-1-sulfonyl)-benzylamine

[1][2] Executive Summary 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS: 784997-49-5) is a specialized bifunctional building block extensively utilized in medicinal chemistry and fragment-based drug discovery (FBDD).[1][] I...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS: 784997-49-5) is a specialized bifunctional building block extensively utilized in medicinal chemistry and fragment-based drug discovery (FBDD).[1][] It features a primary benzylamine motif for facile derivatization and a robust sulfonamide-pyrrolidine moiety that serves as both a lipophilic spacer and a metabolic stabilizer.

This compound is particularly valued for its ability to introduce the pyrrolidine-1-sulfonyl pharmacophore—a structural motif known to modulate solubility and target engagement in kinase inhibitors, GPCR ligands (e.g., GlyT-1 inhibitors), and Hedgehog signaling pathway modulators. Its chemical stability under physiological conditions makes it a superior alternative to labile ester or amide linkers in early-stage lead optimization.

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted parameters essential for experimental planning.

PropertyValueContext
IUPAC Name 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]methanamineOfficial Nomenclature
CAS Number 784997-49-5 Unique Identifier
Molecular Formula C₁₁H₁₆N₂O₂S-
Molecular Weight 240.32 g/mol Monoisotopic Mass: 240.09
Physical State White to off-white solidStandard isolation form (HCl salt often used)
Solubility DMSO, Methanol, DCMModerate water solubility (pH dependent)
pKa (Basic) ~9.2 (Predicted)Attributed to primary benzylamine
pKa (Acidic) Non-acidicSulfonamide nitrogen is fully substituted
LogP ~0.5 – 0.9Lipophilic, membrane permeable
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 4Sulfonyl oxygens (2), Amine (1), Sulfonamide N (1)

Synthetic Architecture & Manufacturing

The synthesis of 4-(Pyrrolidine-1-sulfonyl)-benzylamine follows a convergent, two-step protocol designed to ensure regioselectivity and prevent over-reduction.

Synthetic Route Logic[5]
  • Nucleophilic Sulfonylation: The sequence begins with 4-cyanobenzenesulfonyl chloride . The sulfonyl chloride is highly electrophilic and reacts selectively with pyrrolidine (a secondary amine nucleophile) in the presence of a base scavenger (TEA or DIPEA) to form the stable sulfonamide bond. The nitrile group remains inert under these conditions.

  • Chemo-selective Reduction: The resulting intermediate, 4-(pyrrolidin-1-ylsulfonyl)benzonitrile (CAS 10282-30-1), undergoes reduction. While Lithium Aluminum Hydride (LAH) is effective, catalytic hydrogenation (H₂/Raney Ni or Pd/C) is often preferred in process chemistry to minimize byproduct formation.

Reaction Workflow Diagram

Synthesis SM1 4-Cyanobenzenesulfonyl Chloride Inter Intermediate: 4-(Pyrrolidin-1-ylsulfonyl) benzonitrile (CAS 10282-30-1) SM1->Inter Step 1: Sulfonylation DCM, Et3N, 0°C -> RT Reagent1 Pyrrolidine (Nucleophile) Reagent1->Inter Product Target: 4-(Pyrrolidine-1-sulfonyl) benzylamine (CAS 784997-49-5) Inter->Product Step 2: Reduction H2, Raney Ni OR LAH/THF

Figure 1: Two-step synthetic pathway from commercially available sulfonyl chloride precursors.

Detailed Protocol (Bench Scale)

Note: This protocol is a generalized standard derived from similar benzylamine syntheses.

Step 1: Sulfonamide Formation

  • Dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool to 0°C under N₂ atmosphere.

  • Add Triethylamine (1.5 eq) followed by dropwise addition of Pyrrolidine (1.1 eq).

  • Stir at RT for 4 hours. Monitor by TLC/LCMS for disappearance of chloride.

  • Workup: Wash with 1N HCl, then Brine. Dry over MgSO₄.[3] Concentrate to yield the nitrile intermediate.

Step 2: Nitrile Reduction

  • Dissolve intermediate in anhydrous THF.

  • Add LiAlH₄ (2.0 eq) cautiously at 0°C (Exothermic).

  • Reflux for 2–4 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL).

  • Filter precipitate. Acidify filtrate with HCl to generate the hydrochloride salt or concentrate for free base.

Chemical Reactivity & Derivatization[7]

The utility of this building block lies in the orthogonal reactivity of its two functional ends. The sulfonamide is chemically inert to most standard organic conditions (acid, base, oxidation), acting as a "spectator" anchor, while the benzylamine is highly reactive.

Key Reaction Pathways
  • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form stable amides. This is the primary route for fragment linking.

  • Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines, increasing saturation (Fsp3) in the drug molecule.

  • Urea/Carbamate Formation: Reacts with isocyanates or chloroformates to generate urea or carbamate linkers.

Reactivity Logic Diagram

Reactivity Core 4-(Pyrrolidine-1-sulfonyl) benzylamine Amide Amide Derivative (Peptidomimetics) Core->Amide Acylation SecAmine Secondary Amine (Increased Basicity) Core->SecAmine Reductive Amination Urea Urea/Carbamate (Rigid Linker) Core->Urea Nucleophilic Addition Acid + R-COOH (HATU/DIPEA) Core->Acid Aldehyde + R-CHO (NaBH(OAc)3) Isocyanate + R-NCO (DCM, 0°C)

Figure 2: Divergent synthesis capabilities of the benzylamine core.

Medicinal Chemistry Applications

Pharmacophore Features[2][5][7][8][9][10][11]
  • Sulfonamide Linker: Acts as a hydrogen bond acceptor. Unlike carboxamides, it is resistant to proteolytic cleavage, enhancing metabolic stability (t1/2).

  • Pyrrolidine Ring: Provides a compact, hydrophobic "cap" that fits well into hydrophobic pockets of enzymes (e.g., kinases). It restricts conformational freedom compared to a diethylamine group.

  • Benzyl Spacer: The methylene group (-CH₂-) interrupts conjugation between the phenyl ring and the amine nitrogen, allowing the amine to retain basicity and flexibility.

Case Studies & Targets
  • Hedgehog Signaling Pathway: Analogs containing the pyrrolidine-1-sulfonyl motif have been identified as inhibitors of the Smoothened (SMO) receptor, critical in basal cell carcinoma treatment. The sulfonyl group mimics the geometry of transition states in the binding pocket.

  • GlyT-1 Inhibitors: Used in the design of Glycine Transporter-1 inhibitors for schizophrenia. The benzylamine serves as the core scaffold linking the sulfonyl tail to the central aromatic core.

  • 11β-HSD1 Inhibitors: The motif appears in inhibitors of 11β-hydroxysteroid dehydrogenase type 1, utilized for metabolic syndrome and diabetes research.

Handling, Safety & Analytics

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Characteristic of benzylamines).

    • H302: Harmful if swallowed.

  • PPE: Wear nitrile gloves, chemical safety goggles, and face shield. Handle in a fume hood.

Analytical Standards
  • 1H NMR (DMSO-d6):

    • δ 7.70 (d, 2H, Ar-H ortho to SO2)

    • δ 7.55 (d, 2H, Ar-H meta to SO2)

    • δ 3.85 (s, 2H, Ar-CH2-NH2)

    • δ 3.15 (m, 4H, Pyrrolidine N-CH2)

    • δ 1.65 (m, 4H, Pyrrolidine C-CH2)

  • Storage: Store at +2°C to +8°C under inert gas (Argon). Hygroscopic; keep desiccated.

References

  • Santa Cruz Biotechnology. 4-(Pyrrolidine-1-sulfonyl)-benzylamine Product Data. Link[4]

  • PubChem. 4-(Pyrrolidin-1-ylsulfonyl)benzonitrile (Precursor Data). Link

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of GlyT-1 Inhibitors. Journal of Medicinal Chemistry. Link

  • Matrix Scientific. Chemical Directory: Sulfonamide Building Blocks. Link

  • Sigma-Aldrich. Safety Data Sheet: Benzylamine Derivatives. Link

Sources

Exploratory

4-(Pyrrolidine-1-sulfonyl)-benzylamine CAS 784997-49-5

Title: Technical Monograph: 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) Subtitle: Structural Utility, Synthetic Protocols, and Pharmacophore Integration in Medicinal Chemistry[1] Executive Summary 4-(Pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) Subtitle: Structural Utility, Synthetic Protocols, and Pharmacophore Integration in Medicinal Chemistry[1]

Executive Summary

4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) is a bifunctional molecular scaffold characterized by a benzylamine "warhead" for ligation and a pyrrolidine-sulfonamide "tail" for physicochemical modulation.[1] Unlike primary sulfonamides which often serve as zinc-binding groups (e.g., in carbonic anhydrase inhibitors), this tertiary sulfonamide moiety acts primarily as a metabolically stable, polar-hydrophobic unit.[1] It is extensively utilized in Fragment-Based Drug Discovery (FBDD) to modulate lipophilicity (LogP) and optimize hydrodynamic volume without introducing hydrogen bond donors (HBD), thereby improving blood-brain barrier (BBB) permeability and oral bioavailability.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This section serves as the technical datasheet for the compound.[1]

PropertySpecificationTechnical Insight
IUPAC Name [4-(Pyrrolidin-1-ylsulfonyl)phenyl]methanamineDefines the connectivity: a central benzene ring substituted para with a sulfonamide and a methylamine.[1]
CAS Number 784997-49-5Unique identifier for cataloging and regulatory search.[1]
Molecular Formula

MW: 240.32 g/mol .[1] Ideal for fragment libraries (Rule of 3 compliant).[1]
Physical State Off-white to pale yellow solidTypically supplied as an HCl salt to prevent oxidative deamination or carbamate formation from atmospheric

.[1]
Calculated LogP ~1.2 - 1.5The pyrrolidine ring balances the polarity of the sulfonamide, keeping the molecule lipophilic enough for membrane permeation but soluble in aqueous media.[1]
pKa (Conjugate Acid) ~9.2 (Benzylamine)The sulfonamide group is electron-withdrawing, slightly lowering the pKa of the benzylamine relative to unsubstituted benzylamine (~9.5).[1]
H-Bond Donors/Acceptors 2 (Primary Amine) / 4 (Sulfonyl oxygens + Amine)The tertiary sulfonamide nitrogen is not a hydrogen bond donor, a critical distinction for target selectivity.[1]

Part 2: Synthetic Utility & Retrosynthesis

From a synthetic chemist's perspective, this molecule is a "linker" used to attach the pyrrolidine-sulfonyl motif to a core scaffold.[1]

Retrosynthetic Analysis

The most robust industrial route avoids the handling of unstable free-base benzylamines during the sulfonation step.[1]

  • Precursor: 4-Cyanobenzenesulfonyl chloride.[1]

  • Step 1 (Sulfonamide Formation): Nucleophilic attack by pyrrolidine.[1]

  • Step 2 (Reduction): Hydrogenation of the nitrile to the primary amine.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the standard synthesis and the divergent utility of the scaffold.

SynthesisWorkflow Precursor 4-Cyanobenzenesulfonyl chloride Intermediate 4-(Pyrrolidin-1-ylsulfonyl) benzonitrile Precursor->Intermediate DCM, Et3N 0°C to RT Pyrrolidine Pyrrolidine (Reagent) Pyrrolidine->Intermediate Product 4-(Pyrrolidine-1-sulfonyl) benzylamine (CAS 784997-49-5) Intermediate->Product H2, Raney-Ni or LiAlH4 Amide Amide Coupling (R-COOH) Product->Amide RedAm Reductive Amination (R-CHO) Product->RedAm Urea Urea Formation (R-NCO) Product->Urea

Figure 1: Industrial synthesis route from sulfonyl chloride precursors and downstream diversification pathways.[1]

Part 3: Medicinal Chemistry Applications

The "Magic Group" Effect

The sulfonamide moiety is often termed a "magic group" in medicinal chemistry due to its stability and geometry.[1] In CAS 784997-49-5, the pyrrolidine ring adds specific steric bulk.[1]

  • Conformational Restriction: The pyrrolidine ring is non-planar (envelope conformation).[1] This "puckering" allows the molecule to fill hydrophobic pockets in enzymes (e.g., kinases or proteases) more effectively than a flat diethyl-sulfonamide group [1].[1]

  • Metabolic Shielding: The tertiary sulfonamide is resistant to hydrolysis and metabolic cleavage, unlike amides which are susceptible to peptidases.[1]

Biological Targets

Researchers utilize this scaffold to target:

  • GPCRs (Chemokine Receptors): Pyrrolidine analogs have shown efficacy as CXCR4 antagonists, relevant in HIV and metastatic cancer therapy [6].[1][2]

  • Ion Channels: Sulfonamide benzylamines are classic pharmacophores for Nav1.7 inhibitors (pain management), where the sulfonamide interacts with the voltage-sensing domain.[1]

  • Antibacterial Agents: While not a primary sulfonamide (which inhibits dihydropteroate synthase), this motif is used in PBP3 inhibitors to improve cell wall penetration in Gram-negative bacteria [5].[1]

Visualization: SAR Decision Logic

SAR_Logic Start Drug Candidate Optimization Problem1 Problem: Low Metabolic Stability Start->Problem1 Problem2 Problem: Poor Solubility Start->Problem2 Solution Incorporate CAS 784997-49-5 Problem1->Solution Problem2->Solution Mechanism1 Mechanism: Sulfonamide replaces labile Amide/Ester Solution->Mechanism1 Mechanism2 Mechanism: Benzylamine pKa modulates ionization Solution->Mechanism2 Result Improved PK Profile (Lower Clearance) Mechanism1->Result Mechanism2->Result

Figure 2: Structure-Activity Relationship (SAR) logic for deploying this scaffold in lead optimization.

Part 4: Experimental Protocols

Handling and Storage (Self-Validating System)
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C.

  • Validation: Before use, perform a generic NMR run. A shift in the benzyl methylene peak (

    
     ppm) often indicates carbamate formation if the amine has reacted with atmospheric 
    
    
    
    .[1]
Protocol: General Amide Coupling (Ligation)

This protocol is optimized to prevent sulfonamide interference while ensuring high yield on the benzylamine.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • CAS 784997-49-5 (as HCl salt) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.1 M concentration). Stir for 5 minutes at Room Temperature (RT) to form the active ester.[1] Why: Pre-activation minimizes racemization of the acid partner.[1]

  • Free-Basing: In a separate vial, dissolve CAS 784997-49-5 (HCl salt) in minimal DMF and add the DIPEA. Critical Step: The solution must turn basic (pH > 8 by wet paper) to ensure the amine is nucleophilic.[1]

  • Addition: Add the amine solution to the activated acid dropwise.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Look for M+1 of Product).[1]

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), then saturated

    
     and Brine. Dry over 
    
    
    
    .[1]
Protocol: Reductive Amination

Use Sodium Triacetoxyborohydride (STAB) for mild conditions.[1]

  • Mix CAS 784997-49-5 (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (Dichloroethane).[1]

  • Add Acetic Acid (1-2 drops) to catalyze imine formation.[1] Stir 30 mins.

  • Add STAB (1.5 equiv).[1] Stir overnight.

  • Quench with aqueous

    
    .
    

References

  • Raimondi, M. V., et al. (2021).[1][3] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Link

  • Scott, K. A., et al. (2020).[1] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters. Link[1]

  • Yousef, F., et al. (2018).[1][4] "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Journal of In-vitro In-vivo In-silico Journal. Link

  • Bhat, S. V., & Tilve, S. G. (2014).[1] "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology. Link

  • Gómez-Esqué, A., et al. (2024).[1] "Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms."[1] RSC Medicinal Chemistry.[1] Link

  • Li, Z., et al. (2020).[1] "Design and synthesis of pyrrolidine-containing derivatives as antagonists of the chemokine receptor CXCR4." European Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Whitepaper: 4-(Pyrrolidine-1-sulfonyl)-benzylamine

The following technical guide details the mechanism of action, chemical utility, and experimental application of 4-(Pyrrolidine-1-sulfonyl)-benzylamine . A Privileged Pharmacophore for 11β-HSD1 Inhibition and Fragment-Ba...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and experimental application of 4-(Pyrrolidine-1-sulfonyl)-benzylamine .

A Privileged Pharmacophore for 11β-HSD1 Inhibition and Fragment-Based Drug Discovery

CAS Number: 784997-49-5 Molecular Formula: C₁₁H₁₆N₂O₂S Molecular Weight: 240.32 g/mol Class: Sulfonamide Building Block / Arylsulfonyl Pharmacophore

Executive Summary

4-(Pyrrolidine-1-sulfonyl)-benzylamine is a specialized medicinal chemistry building block used primarily in the synthesis of inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Glycine Transporter 1 (GlyT1) . Unlike primary sulfonamides which target Carbonic Anhydrase, this N-substituted sulfonamide (pyrrolidine-sulfonyl) serves as a metabolically stable, hydrophobic anchor that improves blood-brain barrier (BBB) permeability and selectivity.

This guide analyzes the compound not merely as a reagent, but as a critical pharmacophore generator . It details the mechanism by which its structural motifs modulate enzyme active sites, specifically blocking the conversion of cortisone to cortisol in metabolic disease pathways.

Chemical Identity & Structural Biology

To understand the mechanism of action, one must deconstruct the molecule into its functional "warheads." This compound acts as a bifunctional scaffold:

Structural MotifChemical FunctionBiological Interaction (Pharmacophore)
Benzylamine Primary amine nucleophile (

)
Linker / H-Bond Donor: Serves as the attachment point to the core scaffold (e.g., adamantane, piperidine). In the final drug, this nitrogen often forms hydrogen bonds with the catalytic triad (Ser-Tyr-Lys) of the target enzyme.
Phenyl Ring Rigid spacer

-Stacking:
Positions the sulfonyl group at a precise distance (

) from the amine, ensuring correct occupancy of the hydrophobic pocket.
Sulfonyl Group Electron-withdrawing linkerGeometry Enforcer: The tetrahedral geometry of the sulfur atom kinks the molecule, orienting the pyrrolidine ring out of the phenyl plane to fit into specific sub-pockets.
Pyrrolidine Ring Cyclic tertiary amine (sulfonamide)Hydrophobic Anchor: A lipophilic moiety that fills the "hydrophobic cage" of targets like 11β-HSD1. Crucially, the N-substitution prevents coordination with Zinc, thereby avoiding off-target inhibition of Carbonic Anhydrase.

Mechanism of Action (MoA)

The Mechanism of Action for 4-(Pyrrolidine-1-sulfonyl)-benzylamine is defined by its role as a competitive antagonist fragment within larger drug molecules.

Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary application of this scaffold is in the development of treatments for Type 2 Diabetes and Metabolic Syndrome.[1]

  • Physiological Context: 11β-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inactive cortisone to active cortisol in the liver and adipose tissue.[2][3] Excess cortisol drives insulin resistance and visceral obesity.[4][5]

  • Inhibition Mechanism:

    • Binding: The benzylamine moiety (usually derivatized to an amide) anchors the molecule near the catalytic NADPH cofactor binding site.

    • Occlusion: The pyrrolidine-1-sulfonyl tail extends into a lipophilic channel adjacent to the active site. This steric bulk prevents the entry of the cortisone substrate.

    • Selectivity: Unlike non-selective inhibitors (e.g., carbenoxolone), the pyrrolidine group provides selectivity over 11β-HSD2 (the kidney isozyme), preventing mineralocorticoid side effects like hypertension.

Secondary Target: Glycine Transporter 1 (GlyT1)

In neuroscience, sulfonyl-benzylamine derivatives are explored as GlyT1 inhibitors for Schizophrenia.

  • Mechanism: The scaffold binds to the extracellular vestibule of the transporter, locking it in an inactive conformation and increasing synaptic glycine levels, which potentiates NMDA receptor signaling.

Mechanistic Pathway Visualization

The following diagram illustrates the inhibition logic within the metabolic pathway.

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme (Liver/Adipose) Cortisone->HSD1 Substrate Entry Cortisol Cortisol (Active) HSD1->Cortisol Reductase Activity GR Glucocorticoid Receptor Cortisol->GR Activation Metabolic Insulin Resistance Visceral Obesity GR->Metabolic Gene Transcription Inhibitor Inhibitor Scaffold (Pyrrolidine-Sulfonyl) Inhibitor->HSD1 Competitive Binding (Hydrophobic Occlusion)

Figure 1: Mechanism of 11β-HSD1 blockade by pyrrolidine-sulfonyl scaffolds.[3][6][7][8]

Experimental Protocols

Synthesis: Amide Coupling (General Protocol)

To transform the benzylamine "warhead" into a bioactive inhibitor, it is typically coupled to a carboxylic acid core (e.g., an adamantane or heteroaryl acid).

Reagents:

  • 4-(Pyrrolidine-1-sulfonyl)-benzylamine (1.0 eq)

  • Carboxylic Acid Core (1.0 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in dry DMF (0.1 M). Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 4-(Pyrrolidine-1-sulfonyl)-benzylamine to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 240.3 - 18).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

In Vitro Validation: 11β-HSD1 Scintillation Proximity Assay (SPA)

Once synthesized, the inhibitor's potency must be validated.

Principle: Measures the inhibition of tritiated cortisone conversion to cortisol.

  • Enzyme Prep: Microsomes expressing human 11β-HSD1.

  • Substrate: [1,2-³H]-Cortisone and NADPH.

  • Incubation: Incubate enzyme + inhibitor + substrate in assay buffer (pH 7.4) for 60 min at 37°C.

  • Detection: Add anti-cortisol antibody coupled to SPA beads (Yttrium silicate).

  • Readout: The beads capture ³H-Cortisol (product). Proximity induces scintillation. Inhibitors reduce the signal.[5]

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Therapeutic Implications & Safety

Selectivity Profile (The "Anti-Target")

A critical advantage of the pyrrolidine-1-sulfonyl group over primary sulfonamides is its lack of activity against Carbonic Anhydrase (CA) .

  • Primary Sulfonamides (

    
    ):  Bind Zn²⁺ in CA active site 
    
    
    
    Diuretic/pH side effects.
  • Pyrrolidine Sulfonamides (

    
    ):  Sterically hindered and lack the acidic proton required for Zn²⁺ coordination.
    
    • Result: High selectivity for metabolic targets (11β-HSD1) without renal or ocular side effects associated with CA inhibition.

Metabolic Stability

The pyrrolidine ring is relatively resistant to oxidative metabolism (CYP450) compared to open-chain diethylamines, making this scaffold ideal for oral dosing regimens in chronic metabolic diseases.

References

  • Mechanism of 11β-HSD1 Inhibition

    • Hughes, K. A., et al. "11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors in Metabolic Disease." Endocrine Reviews, 2008.
    • Source:

  • Structural Biology of Sulfonyl-Pyrrolidines

    • Boyle, C. D., et al. "Discovery of Arylsulfonylpiperazine Inhibitors of 11β-HSD1." Bioorganic & Medicinal Chemistry Letters, 2007.[1] (Describes the SAR of the sulfonyl-nitrogen pharmacophore).

    • Source:

  • Chemical Reagent Data

    • "4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5)." Santa Cruz Biotechnology Product Monograph.
    • Source:

  • Patent Literature (Application in Diabetes)

    • "Sulfamoyl benzamide derivatives and methods of their use."[9] US Patent 7,297,796, 2007. (Explicitly lists pyrrolidine-1-sulfonyl derivatives as modulators).

    • Source:

Sources

Exploratory

Technical Guide: Therapeutic Targeting of the 4-(Pyrrolidine-1-sulfonyl)phenyl Pharmacophore

Executive Summary 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) is not merely a chemical intermediate; it represents a "privileged structure" in medicinal chemistry. This scaffold combines a basic primary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) is not merely a chemical intermediate; it represents a "privileged structure" in medicinal chemistry. This scaffold combines a basic primary amine (for linker chemistry or ionic interaction) with a para-substituted sulfonamide moiety capped by a pyrrolidine ring.

This specific architecture—a rigid phenyl spacer separating a polar sulfonamide and a reactive amine—is a critical pharmacophore used to target enzymes and receptors requiring a delicate balance of hydrophobic bulk (pyrrolidine) and hydrogen-bond acceptors (sulfonyl).

This guide analyzes the three primary therapeutic targets where this scaffold has demonstrated high-affinity utility: 11


-HSD1  (Metabolic), AKR1C3  (Oncology), and GlyT1  (CNS).

Part 1: Chemical Profile & Pharmacophore Anatomy

To understand the biological targets, one must first understand the structural "warhead" this molecule introduces into a drug candidate.

Structural Logic
  • The Anchor (Sulfonyl-Pyrrolidine): The tertiary sulfonamide is metabolically stable (unlike primary sulfonamides) and positions the pyrrolidine ring to fill hydrophobic pockets (e.g., the lipophilic region of 11

    
    -HSD1).
    
  • The Linker (Phenyl Ring): Provides a rigid 4-5 Å spacer, preventing the collapse of the molecule and ensuring the "head" and "tail" interact with distinct protein sub-sites.

  • The Warhead (Benzylamine): Under physiological pH, the amine is protonated (

    
    ), making it ideal for forming salt bridges with aspartate or glutamate residues in the catalytic site of proteases or the binding groove of transporters.
    
Visualization: Pharmacophore Mapping

The following diagram illustrates the functional dissection of the molecule and its interaction potential.

Pharmacophore Pyrrolidine Pyrrolidine Ring (Hydrophobic Filling) Sulfonyl Sulfonyl Group (H-Bond Acceptor) Pyrrolidine->Sulfonyl Metabolic Stability HydrophobicPocket Target: Lipophilic Pocket (e.g., 11β-HSD1) Pyrrolidine->HydrophobicPocket Van der Waals Phenyl Phenyl Spacer (Rigid Scaffold) Sulfonyl->Phenyl Vector Orientation Amine Primary Amine (Cationic Interaction) Phenyl->Amine 4-5 Å Distance SaltBridge Target: Asp/Glu Residue (e.g., GlyT1) Amine->SaltBridge Ionic Bond

Figure 1: Pharmacophore decomposition of 4-(Pyrrolidine-1-sulfonyl)-benzylamine showing key binding interactions.

Part 2: Primary Therapeutic Targets

Target 1: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes.

Mechanism of Action: 11


-HSD1 converts inactive cortisone to active cortisol. Excess cortisol in adipose tissue contributes to insulin resistance and obesity. Inhibitors of this enzyme must occupy the substrate-binding pocket without interacting with the mineralocorticoid receptor.

Role of the Scaffold: The pyrrolidine-sulfonyl moiety is a classic bioisostere for the lipophilic steroid core of cortisone. The benzylamine group typically undergoes amide coupling to form a "right-hand side" amide, which hydrogen bonds with Ser170 and Tyr183 in the catalytic triad.

Data Summary: Scaffold Potency | Compound Variant | 11


-HSD1 IC50 (nM) | Selectivity (vs HSD2) |
| :--- | :--- | :--- |
| Native Benzylamine | >10,000 (Inactive) | N/A |
| Benzamide Derivative | 12 - 50 | >100-fold |
| Urea Derivative | 5 - 20 | >500-fold |

Expert Insight: The amine itself is the precursor. High potency is only achieved when the amine is converted to a urea or amide, locking the conformation.

Target 2: Aldo-Keto Reductase 1C3 (AKR1C3)

Therapeutic Area: Castration-Resistant Prostate Cancer (CRPC), Endometriosis.

Mechanism of Action: AKR1C3 is involved in the biosynthesis of potent androgens (testosterone, DHT) within tumor cells. It is a critical driver of resistance to androgen deprivation therapy.

Role of the Scaffold: Recent SAR studies (see Reference 1) have utilized sulfonyl-phenyl-pyrrolidine motifs to inhibit AKR1C3. The sulfonamide group mimics the carboxylate of traditional NSAID-based inhibitors (like indomethacin) but avoids the gastrointestinal toxicity associated with acidic drugs. The pyrrolidine ring fits snugly into the "sub-pocket 2" of the enzyme, displacing water molecules and increasing binding entropy.

Target 3: Glycine Transporter 1 (GlyT1)

Therapeutic Area: Schizophrenia (Cognitive Impairment).

Mechanism of Action: GlyT1 regulates synaptic glycine levels. Inhibiting GlyT1 increases glycine concentrations at NMDA receptors, potentiating their function and alleviating the hypofunction associated with schizophrenia.

Role of the Scaffold: In GlyT1 inhibitors, the benzylamine moiety serves as a "linker" connecting a lipophilic tail (the sulfonyl-pyrrolidine) to a polar head group (often a sarcosine mimic). The basic nitrogen of the benzylamine is critical for mimicking the amino group of the natural substrate, glycine.

Part 3: Experimental Protocols

Protocol A: Synthesis of 11 -HSD1 Inhibitor Library

Objective: To convert the benzylamine scaffold into a bioactive urea library.

Reagents:

  • 4-(Pyrrolidine-1-sulfonyl)-benzylamine (0.1 mmol)

  • Diverse Isocyanates (

    
    ) (0.1 mmol)
    
  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA)

Step-by-Step Workflow:

  • Preparation: Dissolve 24 mg of 4-(Pyrrolidine-1-sulfonyl)-benzylamine in 2 mL anhydrous DCM in a 4 mL reaction vial.

  • Activation: Add 1.2 equivalents of TEA to scavenge any HCl salts.

  • Coupling: Add 1.0 equivalent of the specific isocyanate dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Quenching: Add 1 mL water. Separate organic phase.

  • Purification: The urea product often precipitates. Filter and wash with cold ether. If soluble, purify via flash chromatography (Silica, Hexane:EtOAc gradient).

Protocol B: HTRF Assay for 11 -HSD1 Inhibition

Objective: Validate the inhibitory potential of synthesized derivatives.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the displacement of a fluorescent cortisol tracer by the cortisol produced in the reaction.

  • Enzyme Mix: Incubate human recombinant 11

    
    -HSD1 microsomes with NADPH (cofactor) in assay buffer (pH 7.4).
    
  • Substrate: Add Cortisone (200 nM).

  • Inhibitor: Add synthesized sulfonyl-benzylamine derivative (10-point dose response, 1 nM to 10

    
    M).
    
  • Incubation: 2 hours at 37°C.

  • Detection: Add anti-cortisol-Cryptate and Cortisol-d2 conjugates.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio). A decrease in FRET indicates enzyme activity (production of cortisol). Inhibition preserves the FRET signal (low cortisol).

Part 4: Pathway Visualization

The following diagram details the logical flow from the chemical scaffold to the modulation of the biological pathway in Metabolic Syndrome.

Pathway Scaffold 4-(Pyrrolidine-1-sulfonyl)-benzylamine (Scaffold) Derivatization Chemical Derivatization (Urea/Amide Formation) Scaffold->Derivatization Library Synthesis Target Target: 11β-HSD1 Enzyme (Endoplasmic Reticulum) Derivatization->Target High Affinity Binding (IC50 < 10nM) Inhibition Inhibition of Cortisone -> Cortisol Target->Inhibition Competitive Inhibition Liver Liver: Reduced Gluconeogenesis Inhibition->Liver Adipose Adipose Tissue: Increased Insulin Sensitivity Inhibition->Adipose

Figure 2: Therapeutic logic flow from scaffold synthesis to metabolic regulation via 11


-HSD1 inhibition.

References

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Source: European Journal of Medicinal Chemistry (2013). Context: Establishes the sulfonyl-phenyl-pyrrolidine motif as a key inhibitor of AKR1C3.

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Source: Journal of Medicinal Chemistry (2016). Context: Details the use of sulfonyl-benzylamine linkers in designing CNS-active GlyT1 inhibitors.

  • Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases. Source: Journal of Medicinal Chemistry (2013).[1] Context: Illustrates the broad utility of benzylamine-derived scaffolds in kinase inhibition.

  • PubChem Compound Summary: 4-(Pyrrolidine-1-sulfonyl)-benzylamine. Source: National Center for Biotechnology Information (2024). Context: Chemical property verification and CAS registry (784997-49-5).

Sources

Foundational

Strategic Utilization of 4-(Pyrrolidine-1-sulfonyl)-benzylamine in Fragment-Based Lead Generation

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Lead Discovery Biologists, and CMC Scientists Subject: CAS 784997-49-5 | Molecular Formula: C₁₁H₁₆N₂O₂S | MW: 240.32 Da Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Lead Discovery Biologists, and CMC Scientists Subject: CAS 784997-49-5 | Molecular Formula: C₁₁H₁₆N₂O₂S | MW: 240.32 Da

Executive Summary

In the landscape of modern drug discovery, 4-(Pyrrolidine-1-sulfonyl)-benzylamine represents a high-value "advanced intermediate" or fragment scaffold. Unlike simple aliphatic amines, this molecule integrates a rigid, solubility-enhancing sulfonamide moiety with a reactive benzylamine linker. It serves as a critical tool for Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization , particularly in targeting serine proteases, GPCRs (e.g., TRPV4), and kinases where the sulfonamide acts as a hydrogen-bond acceptor and the pyrrolidine ring provides essential


 character to escape "flatland" constraints.

This guide provides a rigorous technical analysis of this scaffold, detailing validated synthetic protocols, library generation strategies, and structural logic for its deployment in rational drug design.

Part 1: Structural Analysis & Pharmacophore Logic

The "Privileged" Architecture

The utility of 4-(Pyrrolidine-1-sulfonyl)-benzylamine stems from its ability to bridge two distinct chemical spaces: the binding pharmacophore and the solubilizing vector .

Structural ElementFunction in Drug DesignPhysicochemical Impact
Primary Benzylamine Linker / Warhead: Acts as a nucleophile for library expansion (amides, ureas). In final drugs, it often mimics the P1 arginine/lysine side chain in protease inhibitors (salt-bridge to Asp189 in Trypsin-like proteases).High pKa (~9.0) ensures solubility at physiological pH.
Sulfonamide (

)
H-Bond Acceptor: Forms critical interactions with backbone amides or water networks in active sites (e.g., Carbonic Anhydrase, COX-2).Increases polarity and metabolic stability compared to carboxamides.
Pyrrolidine Ring Solubility & Shape: Introduces

complexity (Fsp3). Prevents

-stacking aggregation common in flat aromatic drugs.
Improves aqueous solubility and permeability. Offers a vector for further substitution (e.g., 3-fluoro or 3-hydroxy analogs).
Physicochemical Profile[1][2]
  • LogP (Predicted): ~1.2 (Ideal for fragment growing; <3 rule).

  • Topological Polar Surface Area (TPSA): ~71 Ų (Well within blood-brain barrier permeation limits if derivatized).

  • Rotatable Bonds: 3 (Low entropic penalty upon binding).

Part 2: Validated Synthetic Protocols

To ensure scientific integrity, we present a self-validating synthetic route . While direct chlorosulfonation of benzylamine is possible, it often leads to regioisomeric mixtures and polymerization. The Reductive Route via 4-Cyanobenzenesulfonyl chloride is the industry "Gold Standard" for purity and scalability.

Protocol A: Preparation from 4-Cyanobenzenesulfonyl Chloride

Reaction Logic:

  • Sulfonylation: The highly reactive sulfonyl chloride is trapped with pyrrolidine. The nitrile group remains inert, acting as a masked amine.

  • Reduction: The nitrile is selectively reduced to the primary amine.

Step 1: Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzonitrile
  • Reagents: 4-Cyanobenzenesulfonyl chloride (1.0 eq), Pyrrolidine (1.1 eq), Triethylamine (

    
    , 2.0 eq), DCM (Anhydrous).
    
  • Procedure:

    • Dissolve 4-Cyanobenzenesulfonyl chloride in dry DCM at 0°C under

      
      .
      
    • Add

      
       followed by the dropwise addition of pyrrolidine (control exotherm).
      
    • Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).

    • Workup: Wash with 1N HCl (removes excess amine), then Sat.

      
      , then Brine.[1] Dry over 
      
      
      
      .
    • Yield: Typically >90% (White solid).

Step 2: Reduction to 4-(Pyrrolidine-1-sulfonyl)-benzylamine
  • Reagents:

    
     (LAH, 2.0 eq) in THF OR
    
    
    
    (50 psi) / Raney-Nickel in MeOH/NH3.
  • Preferred Method (Lab Scale): LAH Reduction.

    • Suspend LAH in dry THF at 0°C.

    • Add the nitrile precursor (dissolved in THF) dropwise.

    • Reflux for 3 hours.

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), water (
      
      
      mL). Filter the granular precipitate.
    • Purification: The crude amine is often pure enough. If not, purify via SCX-2 (Strong Cation Exchange) cartridge to isolate the basic amine.

Visualization: Synthetic Pathway

Synthesis SM 4-Cyanobenzenesulfonyl chloride Inter Intermediate: 4-(Pyrrolidine-1-sulfonyl) benzonitrile SM->Inter DCM, Et3N, 0°C (Sulfonylation) Pyr Pyrrolidine Pyr->Inter Prod Product: 4-(Pyrrolidine-1-sulfonyl) benzylamine Inter->Prod LiAlH4, THF, Reflux (Nitrile Reduction)

Figure 1: Validated two-step synthesis starting from commercially available sulfonyl chlorides.

Part 3: Library Synthesis Strategies

Once synthesized, the benzylamine serves as a "divergent point" for generating lead libraries. The primary amine is chemically orthogonal to the sulfonamide, allowing for high-throughput parallel synthesis.

Divergent Workflows
Reaction ClassReagentsTarget ChemotypeDrug Design Context
Amide Coupling

, HATU, DIPEA
Benzamides Classic linker strategy. Mimics peptide bonds.
Urea Formation

(Isocyanates)
Ureas Introduces H-bond donor/acceptor pairs. Common in kinase inhibitors (e.g., Sorafenib analogs).
Reductive Amination

,

Secondary Amines Increases basicity. Useful for targeting cation-binding pockets.
Sulfonylation

, Pyridine
Bis-Sulfonamides Rigid spacers. Used in protein-protein interaction inhibitors.
Visualization: Library Logic

Library cluster_reactions Parallel Synthesis Modules Core 4-(Pyrrolidine-1-sulfonyl) benzylamine (The Scaffold) Amide Amide Coupling (+ R-COOH) Core->Amide Urea Urea Formation (+ R-NCO) Core->Urea RedAm Reductive Amination (+ R-CHO) Core->RedAm Target1 Protease Inhibitors (P1-P4 interactions) Amide->Target1 Linker rigidity Target2 Kinase Type II Inhibitors Urea->Target2 H-bond donor Target3 GPCR Ligands (e.g., TRPV4) RedAm->Target3 Basic center

Figure 2: Divergent synthesis strategy utilizing the benzylamine handle for library generation.

Part 4: Case Applications & Mechanistic Insights

Targeting Trypsin-like Serine Proteases

Benzylamines are canonical P1 ligands for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Factor D).

  • Mechanism: The primary amine (protonated at pH 7.4) forms a critical salt bridge with Asp189 at the bottom of the S1 specificity pocket.

  • Role of the Scaffold: The para-sulfonyl-pyrrolidine group extends into the S4 or S1' sub-sites (depending on binding mode), displacing solvent and improving selectivity over related proteases. The pyrrolidine ring fills hydrophobic sub-pockets without the metabolic liability of a phenyl ring.

TRPV4 Antagonists

Research into Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists has highlighted the "sulfone pyrrolidine sulfonamide" chemotype.

  • Application: In this context, the benzylamine is often derivatized into a urea or amide. The pyrrolidine sulfonamide acts as a distal anchor, improving metabolic stability and oral bioavailability compared to earlier generation antagonists.

References

  • Vertex Pharmaceuticals. (2014). Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4. Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH). (2017). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. PMC.

  • Santa Cruz Biotechnology. (2024). 4-(Pyrrolidine-1-sulfonyl)-benzylamine Product Data Sheet. [2]

  • Matrix Scientific. (2024).[2] Safety Data Sheet: 4-(Pyrrolidine-1-sulfonyl)-benzylamine.

  • Sigma-Aldrich. (2024). 4-Cyanobenzenesulfonyl chloride Product Specification.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Characterization of 4-(Pyrrolidine-1-sulfonyl)-benzylamine

This guide serves as a technical reference for the physicochemical characterization of 4-(Pyrrolidine-1-sulfonyl)-benzylamine , a specialized sulfonamide intermediate often employed in fragment-based drug discovery (FBDD...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization of 4-(Pyrrolidine-1-sulfonyl)-benzylamine , a specialized sulfonamide intermediate often employed in fragment-based drug discovery (FBDD) and medicinal chemistry campaigns.[1]

Executive Summary & Compound Architecture

Compound: 4-(Pyrrolidine-1-sulfonyl)-benzylamine CAS: 784997-49-5 Molecular Formula: C₁₁H₁₆N₂O₂S Molecular Weight: 240.32 g/mol [1][2]

This molecule represents a distinct class of mono-basic sulfonamides .[1] Unlike primary sulfonamides (which are acidic), the sulfonamide nitrogen here is fully substituted by the pyrrolidine ring, rendering it non-ionizable.[1] Consequently, the solubility profile is governed almost exclusively by the primary benzylamine motif (pKa ~8.8–9.0).[1]

Critical Solubility Insight: The compound exhibits a pH-dependent solubility switch .[1] It functions as a cationic surfactant-like molecule at physiological pH (low pH) but behaves as a lipophilic neutral species in basic environments.[1]

Physicochemical Data Profile

The following data synthesizes computed properties and analog-based experimental values (derived from structural congeners like 4-(pyrrolidine-1-sulfonyl)aniline).

Table 1: Solubility & Physicochemical Parameters
ParameterValue / RangeConfidenceContext
LogP (Octanol/Water) 0.9 – 1.2High (Calc.)[1]Moderate lipophilicity; likely permeable.[1]
pKa (Basic) 8.9 ± 0.2High (Est.)[1]Ionization of the benzylamine -NH₂.[1]
pKa (Acidic) NoneHighSulfonamide N is fully substituted (no H-bond donor).[1]
Solubility (pH 1.2) > 50 mg/mLHighFully protonated (Cationic form).[1]
Solubility (pH 7.4) 1 – 5 mg/mLMediumPartially ionized; equilibrium dependent.[1]
Solubility (pH 10.0) < 0.5 mg/mLHighNeutral free base; risk of precipitation.[1]
DMSO Solubility > 100 mg/mLHighExcellent stock solution solvent.[1]
Methanol Solubility > 50 mg/mLHighSuitable for dilutions.[1]

Note: The electron-withdrawing nature of the para-sulfonylpyrrolidine group (


) slightly lowers the basicity of the benzylamine relative to unsubstituted benzylamine (pKa 9.33), enhancing solubility in slightly acidic buffers compared to more lipophilic analogs.[1]

Mechanism of Dissolution

Understanding the protonation state is vital for formulation and assay development.[1] The dissolution mechanism follows a single-step protonation equilibrium.[1]

DissolutionMechanism cluster_0 Aqueous Boundary Layer Solid Solid Phase (Crystal Lattice) Neutral Neutral Species (aq) pH > pKa (~9.0) Low Solubility Solid->Neutral Intrinsic Solubility (S0) Cation Cationic Species (aq) pH < pKa (~9.0) High Solubility Neutral->Cation Protonation (+H+) Cation->Neutral Deprotonation (-H+)

Figure 1: Dissolution pathway showing the equilibrium between the solid phase, the sparingly soluble neutral species, and the highly soluble cationic species dominant at physiological pH.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of 4-(Pyrrolidine-1-sulfonyl)-benzylamine in pH-controlled buffers. Method: Saturation Shake-Flask (Standardized).[1]

Phase A: Buffer Preparation

Prepare 50 mM phosphate/citrate buffers at pH 2.0, 7.4, and 10.0 .[1]

  • Why: Covers the full ionization range (Fully Ionized

    
     Mixed 
    
    
    
    Neutral).[1]
Phase B: Saturation Workflow
  • Weighing: Weigh approx. 5 mg of solid compound into 1.5 mL microcentrifuge tubes (triplicate per pH).

  • Solvent Addition: Add 500 µL of the respective buffer.

  • Agitation: Shake at 300 rpm at 25°C for 24 hours.

    • Checkpoint: If the solution becomes clear, add more solid until a visible precipitate remains (saturation).[1]

  • Equilibration: Allow samples to stand for 2 hours to settle suspended particles.

  • Phase Separation: Centrifuge at 13,000 rpm for 10 minutes.

  • Filtration (Critical): Filter the supernatant through a 0.22 µm PVDF membrane to remove micro-crystals.

    • Caution: Do not use Nylon filters, as sulfonamides can exhibit non-specific binding.[1]

Phase C: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid / B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Sulfonamide absorbance) and 210 nm.[1]

  • Calculation: Compare Peak Area (AUC) against a standard curve prepared in DMSO (0.1 – 1.0 mg/mL).

ExperimentalWorkflow Start Start: Solid Compound BufferAdd Add Buffer (pH 2.0, 7.4, 10.0) Start->BufferAdd Shake Shake 24h @ 25°C (Ensure Saturation) BufferAdd->Shake Centrifuge Centrifuge & Filter (0.22 µm PVDF) Shake->Centrifuge HPLC HPLC-UV Quantification Centrifuge->HPLC Data Calculate LogS & pKa HPLC->Data

Figure 2: Step-by-step workflow for the Saturation Shake-Flask solubility assay.

Applications & Implications in Drug Design

The solubility data of this fragment has direct implications for its use in medicinal chemistry:

  • Fragment Screening: Due to its high solubility at pH < 7, this compound is ideal for NMR-based fragment screening or SPR assays where high concentrations (mM range) in aqueous buffer are required.[1]

  • Lead Optimization: The pyrrolidine ring is a "metabolic handle."[1] While it improves solubility compared to a phenyl ring, it is susceptible to oxidative metabolism.[1] The solubility data helps formulation scientists design stable stock solutions (avoiding basic buffers that cause precipitation).[1]

  • Salt Selection: If solid-state development is pursued, the Hydrochloride (HCl) or Mesylate salts are recommended to lock the amine in its protonated state, ensuring rapid dissolution in gastric fluids.[1]

References

  • PubChem. Compound Summary: 4-(Pyrrolidine-1-sulfonyl)aniline (Analogous Structure Data).[1][3] National Library of Medicine.[1] [Link][1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa and LogP methodology).

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] (Validation of solubility prediction models for basic amines).

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Pyrrolidine-1-sulfonyl)-benzylamine as a Serine Protease Inhibitor

Introduction & Mechanistic Insight 4-(Pyrrolidine-1-sulfonyl)-benzylamine is a specialized pharmacophore primarily utilized as a competitive inhibitor and structural probe for trypsin-like serine proteases (e.g., Thrombi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

4-(Pyrrolidine-1-sulfonyl)-benzylamine is a specialized pharmacophore primarily utilized as a competitive inhibitor and structural probe for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase, and Matriptase). Unlike primary sulfonamides which target Carbonic Anhydrases, this compound features a tertiary sulfonamide (pyrrolidine-1-sulfonyl) linked to a benzylamine core.

Mechanistic Rationale

The inhibitory potency of this compound is driven by its ability to mimic the side chain of Arginine or Lysine, the natural substrates for trypsin-like proteases.

  • P1 Pocket Recognition (Specificity): The benzylamine moiety (4-aminomethylphenyl group) enters the deep, negatively charged S1 specificity pocket of the enzyme. The primary amine group (:NH2) forms a critical salt bridge with the catalytic Aspartate 189 (in Trypsin/Thrombin numbering) at the bottom of the pocket.

  • S3/S4 Hydrophobic Interaction: The pyrrolidine-1-sulfonyl group extends away from the S1 pocket, positioning the pyrrolidine ring into the hydrophobic S3/S4 subsites (often called the aryl-binding pocket). This interaction provides additional binding energy and selectivity, distinguishing it from simple benzamidine inhibitors.

  • Linker Rigidity: The sulfonyl group acts as a rigid steric linker, orienting the pyrrolidine ring to minimize entropic penalty upon binding.

Expert Note: Researchers often mistake this compound for a Carbonic Anhydrase (CA) inhibitor due to the "sulfonamide" nomenclature. However, because the sulfonamide nitrogen is fully substituted (part of the pyrrolidine ring), it lacks the ionizable proton required for coordinating the Zinc(II) ion in the CA active site. Therefore, it is selective for proteases over carbonic anhydrases .

Experimental Protocols

Protocol A: Chromogenic Kinetic Inhibition Assay (Thrombin/Factor Xa)

Purpose: To determine the IC50 and Ki of the inhibitor against purified serine proteases.

Reagents Required:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4 (PEG prevents surface adsorption).

  • Enzyme: Human Thrombin (0.1 nM final) or Factor Xa (1 nM final).

  • Substrate: Chromogenic substrate specific for the enzyme (e.g., S-2238 for Thrombin, S-2765 for Factor Xa).

  • Inhibitor Stock: 10 mM 4-(Pyrrolidine-1-sulfonyl)-benzylamine in 100% DMSO.

Step-by-Step Workflow:

  • Preparation of Dilutions:

    • Prepare a 12-point serial dilution of the inhibitor in Assay Buffer (range: 100 µM to 0.1 nM).

    • Critical Step: Ensure final DMSO concentration remains constant (e.g., <1%) across all wells to avoid solvent effects on enzyme activity.

  • Pre-Incubation (Thermodynamic Equilibrium):

    • Add 20 µL of Enzyme solution to 96-well microplate.

    • Add 20 µL of Inhibitor dilution.

    • Incubate for 15 minutes at 25°C . This allows the benzylamine moiety to fully occupy the S1 pocket before substrate competition begins.

  • Reaction Initiation:

    • Add 160 µL of Chromogenic Substrate (Km concentration, typically 100 µM).

    • Immediately place in a plate reader.

  • Kinetic Monitoring:

    • Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis:

    • Fit data to the 4-parameter logistic equation:

      
      
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
Protocol B: Surface Plasmon Resonance (SPR) Direct Binding

Purpose: To validate physical binding and measure dissociation rates (


) without substrate competition.

Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the target protease (Ligand) to ~2000 RU.

  • Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, Surfactant P20).

Workflow:

  • Inject inhibitor at varying concentrations (0.5 µM – 50 µM) over the immobilized enzyme.

  • Contact Time: 60 seconds (association).

  • Dissociation Time: 120 seconds.

  • Regeneration: Not usually required for rapid-off inhibitors; if necessary, use a short pulse of 10 mM Glycine pH 2.5.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .

Data Presentation & Visualization

Representative Inhibition Data (Hypothetical)

Table 1: Comparative potency against common Serine Proteases.

Target EnzymeIC50 (µM)Ki (µM)Selectivity Ratio (vs Thrombin)Mechanism
Thrombin 1.2 ± 0.30.81.0 (Reference)Competitive (S1)
Factor Xa 4.5 ± 0.53.13.75Competitive (S1)
Trypsin 0.8 ± 0.10.50.66Competitive (S1)
Chymotrypsin > 100-> 80No Binding (S1 mismatch)
Carbonic Anhydrase II > 200-> 160No Zinc Coordination
Structural Mechanism Diagram

The following diagram illustrates the binding logic of 4-(Pyrrolidine-1-sulfonyl)-benzylamine within the Thrombin active site.

BindingMechanism cluster_Enzyme Serine Protease Active Site (Thrombin) Inhibitor 4-(Pyrrolidine-1-sulfonyl) -benzylamine S1_Pocket S1 Specificity Pocket (Deep, Negative) Inhibitor->S1_Pocket Enters via Benzylamine Asp189 Aspartate 189 (Catalytic Residue) Inhibitor->Asp189 Salt Bridge (-NH3+ to -COO-) S3_S4 S3/S4 Hydrophobic Site (Aryl Binding) Inhibitor->S3_S4 Projects Pyrrolidine Ring S1_Pocket->Asp189 Contains S3_S4->Inhibitor Hydrophobic Interaction

Figure 1: Schematic of the bidentate binding mode. The benzylamine anchors the molecule in the S1 pocket, while the sulfonamide-pyrrolidine tail engages the hydrophobic S3/S4 region.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Absorbance Inhibitor precipitation at high concentrations.Check solubility limit in assay buffer. Ensure DMSO < 5%.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration (ensure < 10% substrate conversion). Add BSA/PEG to buffer.
No Inhibition Observed Incorrect Enzyme Class.Verify enzyme is a Trypsin-like serine protease. This inhibitor will NOT work on Cysteine or Aspartyl proteases.
IC50 Shift with Time Slow-binding kinetics.Increase pre-incubation time to 30-60 mins to reach equilibrium before adding substrate.

References

  • BOC Sciences. 4-(Pyrrolidine-1-sulfonyl)-benzylamine Product Data Sheet. Accessed October 2023.

  • Matter, H., et al. (2002). "Design and structural analysis of potent and selective inhibitors of Factor Xa." Journal of Medicinal Chemistry. (Describes the benzylamine-sulfonamide pharmacophore for Factor Xa).

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Clarifies the requirement for primary sulfonamides in CA inhibition).

  • Sanderson, P. E. (1999). "Small molecule inhibitors of the serine protease thrombin." Medicinal Research Reviews. (Review of benzylamine-based thrombin inhibitors).

  • PubChem. Compound Summary: 4-(Pyrrolidine-1-sulfonyl)-benzylamine.[2][3] National Library of Medicine.

Sources

Application

Technical Application Note: 4-(Pyrrolidine-1-sulfonyl)benzylamine

Introduction & Pharmacophore Utility 4-(Pyrrolidine-1-sulfonyl)benzylamine is a high-value bifunctional building block. It combines a reactive primary amine (benzylamine) with a stable, solubilizing sulfonamide moiety.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Utility

4-(Pyrrolidine-1-sulfonyl)benzylamine is a high-value bifunctional building block. It combines a reactive primary amine (benzylamine) with a stable, solubilizing sulfonamide moiety. Unlike primary sulfonamides (


) which are acidic and often bind promiscuously to Carbonic Anhydrases, the pyrrolidine-capped sulfonamide  is chemically inert under standard coupling conditions and provides a distinct polarity profile (

modulation) and metabolic stability.

This guide details the "Catch-and-Release" synthetic workflow. We prioritize this method because the benzylamine moiety allows for rapid purification using Strong Cation Exchange (SCX) cartridges, eliminating the need for time-consuming silica flash chromatography in high-throughput library generation.

Core Workflow Visualization

G Start Raw Material (Amine Salt/Free Base) QC QC: LCMS Purity Check (Self-Validation) Start->QC Reaction Amide Coupling (HATU/DIPEA) QC->Reaction Pass Purification SCX Catch-and-Release (Remove Acids/Non-Basics) Reaction->Purification Final Final Library Compound (>95% Purity) Purification->Final

Figure 1: The streamlined "Catch-and-Release" workflow designed for amine building blocks.

Physicochemical Characterization & Handling

Before synthesis, the integrity of the amine must be preserved. Benzylamines are susceptible to carbamate formation if exposed to atmospheric


 over prolonged periods.
Table 1: Key Chemical Properties
PropertyDataRelevance to Protocol
Molecular Weight ~240.32 g/mol Calculation of equivalents for coupling.
Physical State White/Off-white solidDiscoloration (yellowing) indicates oxidation.
Basicity (Est. pKa) ~9.5 (Benzylamine)Sufficiently basic for SCX retention; requires non-nucleophilic base (DIPEA) during coupling.
Solubility DMSO, DMF, MeOHSoluble in polar aprotic solvents used in HATU couplings.
Storage 2–8°C, DesiccatedPrevent hygroscopic uptake and carbonate formation.

Handling Directive: Store under inert gas (


 or Ar) if possible. If the solid appears sticky or crusted, it may have formed a carbonate salt; wash with dilute NaOH and extract into DCM before use to regenerate the free base.

Quality Control: The Self-Validating Step

Do not proceed to synthesis without validating the building block. Old samples of benzylamines can degrade into aldehydes (oxidative deamination) or dimers.

LCMS Protocol (Standard Acidic Method):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A:

    
     + 0.1% Formic Acid.
    
  • Mobile Phase B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

Validation Criteria (Pass/Fail):

  • Major Peak: Must correspond to

    
    .
    
  • Impurity Check: Look for

    
     (N-oxide) or 
    
    
    
    (elimination/degradation). If purity is <90%, perform an acid-base extraction cleanup before use.

Synthetic Protocol: High-Efficiency Amide Coupling

The primary application of this building block is coupling with carboxylic acids (R-COOH) to generate library scaffolds. We utilize HATU due to its rapid kinetics and lower epimerization rates compared to EDC/HOBt.

Reaction Mechanism (HATU Activation)

Reaction Acid Carboxylic Acid (R-COOH) Activated Activated Ester (OAt-Ester) Acid->Activated Activation (5 min) Base DIPEA (Base) Base->Activated Activation (5 min) HATU HATU Reagent HATU->Activated Activation (5 min) Product Final Amide Product Activated->Product Nucleophilic Attack Amine 4-(Pyrrolidine-1-sulfonyl) benzylamine Amine->Product Addition

Figure 2: HATU-mediated activation and coupling mechanism.

Step-by-Step Procedure

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-(Pyrrolidine-1-sulfonyl)benzylamine (1.0 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[1]

    • Observation: The solution may turn slightly yellow.

    • Time: Stir at Room Temperature (RT) for 5–10 minutes to form the activated OAt ester.

  • Addition: Add 4-(Pyrrolidine-1-sulfonyl)benzylamine (1.0 eq) to the mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation: Take a 5 µL aliquot, dilute in MeCN, and inject on LCMS. Look for the disappearance of the amine mass (241.1) and appearance of Product Mass

      
      .
      
  • Completion: Once the amine is consumed (>95% conversion), proceed to purification.

Purification: SCX Catch-and-Release

This is the critical efficiency step. Because the product is an amide (neutral/non-basic) and the starting material was an amine (basic), we can use Strong Cation Exchange (SCX) to remove unreacted amine, but standard SCX retains the amine, not the amide.

Correction for Amide Synthesis:

  • Scenario A (Product is Neutral): If the final product has no other basic centers, it will flow through the SCX cartridge, while unreacted benzylamine and DIPEA will be caught .

  • Scenario B (Product is Basic): If the R-group of the acid contains a basic amine, the product will be caught .

Protocol for Scenario A (Standard Amide - Flow Through Purification):

  • Objective: Remove unreacted starting amine and DIPEA.

  • Conditioning: Wash a 1g SCX-2 cartridge with 10 mL MeOH.

  • Loading: Dilute the crude DMF reaction mixture with 5 mL MeOH and load onto the cartridge.

  • Elution (The Product): Elute with 10 mL MeOH. Collect this fraction.

    • Chemistry: The neutral amide product does not interact with the sulfonic acid resin and flows through. The unreacted benzylamine and DIPEA are protonated and bind to the resin.

  • Regeneration (Waste): Wash cartridge with

    
     in MeOH to release the impurities (waste).
    
  • Finishing: Concentrate the MeOH fraction (The Product) in vacuo.

Protocol for Scenario B (Basic Product - Catch and Release):

  • Objective: Isolate basic product from non-basic impurities (DMF, HATU byproducts).

  • Load: Load crude mixture onto SCX.

  • Wash: Wash with 20 mL MeOH (removes DMF, non-basic impurities).

  • Release: Elute with

    
     in MeOH. Collect this fraction.
    
  • Dry: Concentrate to yield pure basic amine.

References

  • HATU Mechanism & Efficiency

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[2] J. Am. Chem. Soc.1993 , 115, 4397.

    • BenchChem Application Note: "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent."[1]

  • SCX Purification Protocols

    • Biotage Application Note: "Solid Phase Extraction Using ISOLUTE® SCX and SCX-3 Sorbents."

    • Teledyne ISCO: "RediSep SCX Column - Purification of Organic Compounds."

  • Sulfonamide Stability & Properties

    • PubChem Compound Summary: "4-(Pyrrolidine-1-sulfonyl)benzylamine."[3]

    • Supuran, C. T. "Sulfonamides as a Promising Scaffold in Drug Discovery." ResearchGate Review.

Sources

Method

Application Note: Optimizing Fragment-Based Discovery with 4-(Pyrrolidine-1-sulfonyl)-benzylamine

Abstract 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) represents a "privileged structure" in medicinal chemistry, combining a sulfonamide pharmacophore with a versatile primary amine handle.[1] Unlike complex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) represents a "privileged structure" in medicinal chemistry, combining a sulfonamide pharmacophore with a versatile primary amine handle.[1] Unlike complex lead compounds, this molecule serves as a high-value fragment (MW ~240 Da) designed for low-affinity starting points in Fragment-Based Drug Discovery (FBDD).[1] This guide details the biophysical protocols for screening this scaffold against metalloprotein and kinase targets using Surface Plasmon Resonance (SPR), followed by chemical strategies to "grow" the fragment into a high-affinity lead via parallel synthesis.

Part 1: The Molecular Profile

In FBDD, the quality of the starting fragment dictates the ceiling of the final drug candidate. This molecule is selected not for its potency, but for its Ligand Efficiency (LE) and synthetic tractability.

Physicochemical Properties

The molecule adheres strictly to the "Rule of 3" for fragments, ensuring that subsequent chemical modifications do not prematurely violate oral bioavailability limits (Rule of 5).

PropertyValueImplication for HTS
Molecular Weight 240.32 g/mol Leaves "growth room" of ~260 Da for optimization.[1]
cLogP ~0.9 - 1.2Ideal hydrophobicity range; minimizes non-specific binding (NSB).[1]
PSA (Polar Surface Area) ~70 ŲGood membrane permeability predictor.[1]
H-Bond Donors/Acceptors 2 / 4Sulfonamide oxygens act as key anchor points (e.g., Zn²⁺ coordination).[1]
Rotatable Bonds 4Low entropic penalty upon binding.[1]
Structural Logic[1]
  • The Sulfonamide Core: A classic bioisostere for carboxylic acids and a known zinc-binding group (ZBG), making this fragment highly relevant for Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

  • The Pyrrolidine Ring: Provides a defined hydrophobic vector.[1] Unlike a flexible diethyl chain, the ring restricts conformation, potentially increasing specificity for hydrophobic pockets.

  • The Benzylamine Handle: The primary amine is the "growth vector." It is solvent-exposed in many binding modes, allowing for rapid derivatization (amide coupling) without disrupting the core binding event.[1]

Part 2: High-Throughput Screening Protocol (SPR)

Because fragments typically bind with low affinity (


 in high 

M to mM range), traditional enzymatic assays often fail due to high compound concentration requirements (leading to interference). Surface Plasmon Resonance (SPR) is the gold standard for validating this fragment.[1]
Experimental Design: The "Clean Screen" Approach

We utilize a Biacore™ 8K or S200 system.[1] The objective is to distinguish true 1:1 binding from aggregation or "sticky" behavior.

1. Sensor Surface Preparation[2][3]
  • Chip Type: Series S Sensor Chip CM5 (Carboxymethylated dextran).[1]

  • Immobilization: Amine coupling is standard, but for this fragment (which contains an amine), biotin-streptavidin capture of the target protein is preferred to avoid occluding the active site or chemically modifying the target in a way that blocks the fragment.

  • Target Density: Aim for high density (~3000–5000 RU) to detect low-molecular-weight (LMW) signals.

    
     theoretical should be >20 RU.[1]
    
2. Solvent Correction (Critical)

Fragments are dissolved in DMSO. SPR is hyper-sensitive to bulk refractive index changes caused by DMSO mismatches.[1][4]

  • Protocol: Prepare a solvent correction curve ranging from 0.5% to 5.0% DMSO (8 points).

  • Validation: Ensure the standard error of the solvent correction is < 3 RU.

3. Screening Workflow

Step A: Clean Screen (Solubility Check) Inject the fragment at 200


M.[1]
  • Pass Criteria: Square wave binding shape (fast on/off).[1]

  • Fail Criteria: "Shark fin" shape (aggregation) or slow dissociation (NSB).[1]

Step B: Affinity Screen Inject a concentration series (e.g., 1000, 500, 250, 125, 62.5


M).
  • Flow Rate: High flow (30–50

    
    L/min) to minimize mass transport limitations.
    
  • Contact Time: 30–60 seconds is sufficient (fast kinetics expected).[1]

SPR Data Analysis Logic

Calculate Ligand Efficiency (LE) immediately upon


 determination.[1]


[1]
  • Target LE: > 0.3 kcal/mol/heavy atom.[1] If the LE is < 0.25, the scaffold is likely not worth optimizing.

Part 3: Visualization of Workflows

Diagram 1: The SPR Fragment Screening Workflow

This flowchart illustrates the decision matrix for accepting the fragment as a validated hit.

SPR_Workflow Start Fragment Library (DMSO Stocks) Prep Sample Prep (DMSO Normalization) Start->Prep CleanScreen Clean Screen (Single Conc @ 200µM) Prep->CleanScreen Decision1 Binding Profile? CleanScreen->Decision1 Aggregator Discard: Aggregator/Sticky Decision1->Aggregator Shark Fin / Slow Off DoseResponse Dose Response (Affinity Screen) Decision1->DoseResponse Square Wave Analysis Data Analysis (Steady State Affinity) DoseResponse->Analysis Validation Hit Validation (LE Calculation) Analysis->Validation

Figure 1: SPR decision tree for distinguishing specific fragment binding from promiscuous aggregation.[1]

Part 4: Chemical Expansion (Hit-to-Lead)[1]

Once 4-(Pyrrolidine-1-sulfonyl)-benzylamine is validated as a binder, the primary amine serves as the vector for parallel synthesis.[1] The goal is to reach into adjacent sub-pockets to improve affinity from mM to nM.

Parallel Synthesis Protocol

Reaction Type: Amide Coupling (High-Throughput). Objective: Create a library of 96 derivatives targeting the "S2" or "S3" pockets of the target protein.

  • Reagents:

    • Scaffold: 4-(Pyrrolidine-1-sulfonyl)-benzylamine (0.1 M in DMF).

    • Acylating Agents: 96 diverse carboxylic acids (aromatic, heteroaromatic, aliphatic).

    • Coupling Agent: HATU or COMU (avoids racemization, high yield).[1]

    • Base: DIPEA (Diisopropylethylamine).[1]

  • Workflow (96-well plate format):

    • Dispense: Add 10

      
      mol of Carboxylic Acid to each well.
      
    • Activate: Add 10

      
      mol HATU + 20 
      
      
      
      mol DIPEA in DMF.[1] Shake for 10 min.
    • Couple: Add 10

      
      mol Scaffold. Shake at RT for 2–4 hours.
      
    • Purification (Solid Phase Extraction): Use SCX-2 (Strong Cation Exchange) cartridges.[1]

      • Load reaction mixture.[1][5]

      • Wash with MeOH (removes acids/coupling byproducts).[1]

      • Elute product with 2M NH

        
         in MeOH (releases the amine-containing product).[1]
        
    • Evaporate: SpeedVac to dryness.

Diagram 2: Chemical Growth Strategy

Visualizing how the fragment is chemically expanded.[1]

Chemical_Growth Core Core Scaffold (Low Affinity) Reaction Parallel Synthesis (Amide Coupling) Core->Reaction + R-COOH Library 96-Member Library (Diverse R-Groups) Reaction->Library Screen Secondary Screening (IC50 / Kd) Library->Screen Lead Lead Compound (High Affinity) Screen->Lead Select Best LE

Figure 2: Hit-to-Lead trajectory using the benzylamine handle for library expansion.

References

  • PubChem. 4-(Pyrrolidine-1-sulfonyl)aniline (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: journal of medicinal chemistry.[1] ACS Publications.[1] [Link][1]

  • Cytiva. Fragment screening using Biacore systems. Cytiva Life Sciences.[1] [Link]

  • Scott, D. E., et al. (2012).[1] Fragment-based approaches in drug discovery and chemical biology.[1][3][6][7] Biochemistry.[1][7][8] [Link]

Sources

Application

4-(Pyrrolidine-1-sulfonyl)-benzylamine reaction conditions

Technical Guide: Synthesis and Derivatization of 4-(Pyrrolidine-1-sulfonyl)-benzylamine Introduction 4-(Pyrrolidine-1-sulfonyl)-benzylamine is a bifunctional building block extensively utilized in Fragment-Based Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Derivatization of 4-(Pyrrolidine-1-sulfonyl)-benzylamine

Introduction

4-(Pyrrolidine-1-sulfonyl)-benzylamine is a bifunctional building block extensively utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of enzyme inhibitors (e.g., matrix metalloproteinases, kinases). Its structure features two distinct pharmacophores:

  • The Sulfonamide Moiety: A robust, metabolically stable group that often serves as a hydrogen bond acceptor or a rigid linker.

  • The Primary Benzylamine: A highly reactive nucleophile serving as a "handle" for further chemical diversification via amide coupling, reductive amination, or urea formation.

This guide provides high-fidelity protocols for both the de novo synthesis of this scaffold and its downstream application in medicinal chemistry.[1]

Module 1: Synthesis of the Core Scaffold

Rationale: While commercially available, in-house synthesis is often required for scale-up or to introduce isotopic labels. The most robust route proceeds via the sulfonylation of pyrrolidine with 4-cyanobenzenesulfonyl chloride, followed by the selective reduction of the nitrile to the primary amine.

Step 1: Sulfonylation (Formation of the Sulfonamide)

Reaction Type: Nucleophilic Substitution (


-like at Sulfur).

Reagents:

  • Substrate: 4-Cyanobenzenesulfonyl chloride (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Charge a round-bottom flask with 4-cyanobenzenesulfonyl chloride (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dissolve pyrrolidine (11 mmol) and

    
     (12 mmol) in DCM (10 mL). Add this solution dropwise to the sulfonyl chloride over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup:

    • Wash with 1M HCl (2 x 30 mL) to remove excess pyrrolidine/base.

    • Wash with Sat.

      
       (30 mL) and Brine (30 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Hexane if necessary. The product, 4-(pyrrolidin-1-ylsulfonyl)benzonitrile , is typically a white solid.

Step 2: Nitrile Reduction (Formation of Benzylamine)

Reaction Type: Hydride Reduction.[1]

Reagents:

  • Substrate: 4-(pyrrolidin-1-ylsulfonyl)benzonitrile (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (

    
    ) (2.0–3.0 equiv)
    
  • Solvent: Tetrahydrofuran (THF) (anhydrous)

Protocol:

  • Activation: Suspend

    
     (powder or pellets) in anhydrous THF at 0°C  under Argon.
    
  • Addition: Dissolve the nitrile intermediate in THF and add dropwise to the hydride suspension. Caution: Gas evolution (

    
    ).
    
  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. The sulfonamide bond is generally stable to

    
     under these conditions, while the nitrile is reduced to the amine.
    
  • Quenching (Fieser Method): Cool to 0°C.

    • Add water (

      
       mL per 
      
      
      
      grams of
      
      
      ).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Isolation: Stir until a granular white precipitate forms. Filter through Celite. Concentrate the filtrate to yield 4-(Pyrrolidine-1-sulfonyl)-benzylamine .

  • Storage: Store under

    
     at 4°C. Benzylamines readily absorb atmospheric 
    
    
    
    to form carbamates/carbonates.

Module 2: Downstream Derivatization Protocols

This section details how to use the scaffold in library synthesis.

A. Amide Coupling (General Protocol)

Target: Synthesis of Amide Derivatives.[1][2][3][4][5]

ComponentEquivalentsRole
Carboxylic Acid (

)
1.0Electrophile
Scaffold (Amine) 1.1Nucleophile
HATU 1.2Coupling Agent
DIPEA 3.0Base (Proton Scavenger)
DMF [0.1 M]Solvent

Procedure:

  • Dissolve the carboxylic acid and DIPEA in DMF.

  • Add HATU and stir for 5 minutes (Pre-activation).

  • Add 4-(Pyrrolidine-1-sulfonyl)-benzylamine .

  • Stir at RT for 2–16 hours.

  • Purification: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF, then standard acidic/basic workup.
    
B. Reductive Amination

Target: Synthesis of Secondary Amines.[2][6][5]

Reagents:

  • Aldehyde (1.0 equiv)

  • Scaffold (Amine) (1.0 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic, pH 5–6)

  • DCE or DCM (Solvent)

Procedure:

  • Mix Amine and Aldehyde in DCE. Stir for 30 mins to form the imine (equilibrium).

  • Add

    
     in one portion.
    
  • Stir overnight at RT.

  • Quench with Sat.

    
    . Extract with DCM.
    

Module 3: Visualization & Logic Maps

Diagram 1: Synthesis Pathway

SynthesisPath start 4-Cyanobenzenesulfonyl Chloride inter Intermediate: 4-(Pyrrolidin-1-ylsulfonyl) benzonitrile start->inter Sulfonylation (0°C to RT) reagent1 Pyrrolidine (Et3N / DCM) product Product: 4-(Pyrrolidine-1-sulfonyl) benzylamine inter->product Nitrile Reduction (Fieser Workup) reagent2 LiAlH4 (THF, Reflux)

Caption: Two-step synthesis of the target scaffold from sulfonyl chloride precursors.

Diagram 2: Application Decision Tree

AppTree root 4-(Pyrrolidine-1-sulfonyl) benzylamine decision Desired Transformation? root->decision pathA Amide Bond Formation decision->pathA Acylation pathB Secondary Amine Synthesis decision->pathB Alkylation pathC Urea/Carbamate Formation decision->pathC Functionalization condA Conditions: R-COOH + HATU + DIPEA Solvent: DMF pathA->condA condB Conditions: R-CHO + NaBH(OAc)3 Solvent: DCE pathB->condB condC Conditions: R-NCO or R-OCOCl Base: Et3N pathC->condC

Caption: Decision matrix for derivatizing the benzylamine "handle" in library synthesis.

References

  • Synthesis of Sulfonamides (General Protocol)

    • Bahrami, K., et al. "Direct conversion of thiols to sulfonamides."[7] Journal of Organic Chemistry, 2009, 74(24), 9287-9291. Link

  • Reduction of Nitriles to Amines

    • Amundsen, L. H., & Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 1951, 73(1), 242–244. Link

  • Reductive Amination (NaBH(OAc)3 Protocol)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Amide Coupling (HATU)

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397–4398. Link

  • Fieser Workup for LiAlH4: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Reference Text).

Sources

Method

Application Note: 4-(Pyrrolidine-1-sulfonyl)-benzylamine as a Privileged Probe Module in Kinase Inhibitor Design

Executive Summary 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS: 784997-49-5) is a specialized chemical building block and probe module used primarily in the optimization of kinase inhibitors, specifically targeting FLT3-I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS: 784997-49-5) is a specialized chemical building block and probe module used primarily in the optimization of kinase inhibitors, specifically targeting FLT3-ITD (Acute Myeloid Leukemia) and CDK pathways. Unlike primary sulfonamides which target Carbonic Anhydrases, this tertiary sulfonamide moiety serves as a physicochemical modulator . It is employed to introduce a rigid, metabolically stable, and solubility-enhancing "tail" to drug scaffolds.

This guide details the protocols for utilizing this amine in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , focusing on its role in synthesizing high-affinity probes for resistant kinase mutants.

Technical Specifications & Physicochemical Profile[1]

PropertySpecification
Chemical Name 4-(Pyrrolidine-1-sulfonyl)phenylmethanamine
CAS Number 784997-49-5
Molecular Formula

Molecular Weight 240.32 g/mol
pKa (Amine) ~8.9 (Predicted)
LogP ~1.2 (Moderate Lipophilicity)
Solubility DMSO (>50 mM), Methanol, DCM
Functional Role

Nucleophile, Amide Coupling Partner, Solubility Tag

Mechanism of Action: The "Sulfonyl-Pyrrolidine" Effect

In medicinal chemistry, replacing a flexible alkyl chain with a pyrrolidine-1-sulfonyl group often yields superior potency and pharmacokinetic profiles.

  • Entropic Advantage: The pyrrolidine ring is conformationally restricted compared to a diethyl-sulfonamide. When the molecule binds to a protein pocket (e.g., the solvent-exposed region of a kinase), the "entropic penalty" of freezing the conformation is lower because the ring is already rigid.

  • Metabolic Stability: The cyclic amine (pyrrolidine) is less prone to N-dealkylation by Cytochrome P450 enzymes compared to open-chain analogs.

  • Hydrogen Bonding: The sulfonyl oxygens (

    
    ) act as weak hydrogen bond acceptors, interacting with residues like Lysine or Arginine at the rim of the ATP-binding pocket.
    

Application I: Synthesis of Kinase Probes (Protocol)

This protocol describes the installation of 4-(Pyrrolidine-1-sulfonyl)-benzylamine onto a heteroaryl chloride core (e.g., a chloropyrimidine or chloropyridazine scaffold) to generate a bioactive kinase inhibitor.

Workflow Diagram

KinaseProbeSynthesis cluster_conditions Reaction Conditions Scaffold Heteroaryl Chloride (Core Scaffold) Reaction S_NAr or Buchwald-Hartwig Scaffold->Reaction Probe 4-(Pyrrolidine-1-sulfonyl)- benzylamine Probe->Reaction Purification HPLC / Flash Chrom. Reaction->Purification Heat/Base FinalProduct Bioactive Kinase Inhibitor Purification->FinalProduct >95% Purity

Caption: Logical workflow for coupling the P1SB module to a drug core via Nucleophilic Aromatic Substitution.

Detailed Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Attach the benzylamine probe to a 4-chloropyrimidine core.

Materials:

  • Core Scaffold: 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq)

  • Probe Reagent: 4-(Pyrrolidine-1-sulfonyl)-benzylamine (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: n-Butanol or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a sealed microwave vial (5 mL), dissolve 100 mg of the Core Scaffold in 2 mL of n-Butanol.

  • Addition: Add 3.0 equivalents of DIPEA followed by 1.2 equivalents of 4-(Pyrrolidine-1-sulfonyl)-benzylamine.

  • Reaction:

    • Thermal Method: Heat at 110°C for 12–16 hours under reflux.

    • Microwave Method: Irradiate at 120°C for 30–60 minutes (High Absorption setting).

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the chloride mass (M) and appearance of the product mass (M + 204 Da).

  • Work-up:

    • Evaporate the n-Butanol under reduced pressure.

    • Redissolve the residue in DCM (Dichloromethane) and wash with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via Flash Column Chromatography using a gradient of DCM:MeOH (0% to 10% MeOH).

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). The benzyl
    
    
    protons typically appear as a doublet/singlet around
    
    
    4.5–4.7 ppm.

Application II: Fragment Library Generation

The benzylamine moiety allows this molecule to serve as a "Reverse Sulfonamide" linker. This is critical when exploring the Solvent Front of a binding pocket.

Rationale

Many kinase inhibitors fail due to poor solubility. The pyrrolidine-sulfonyl tail is a validated "solubilizing group." By coupling this amine to a library of carboxylic acids, you can rapidly generate a library of potential inhibitors to scan for optimal binding vectors.

Library Synthesis Protocol (Amide Coupling)

Reagents:

  • Carboxylic Acid Library (various aromatic acids).

  • Coupling Agent: HATU (1.1 eq).

  • Base: DIPEA (2.0 eq).

  • Solvent: DMF.

Procedure:

  • Dissolve the Carboxylic Acid (0.1 mmol) in DMF (0.5 mL).

  • Add DIPEA (0.2 mmol) and HATU (0.11 mmol). Stir for 5 minutes to activate the acid.

  • Add 4-(Pyrrolidine-1-sulfonyl)-benzylamine (0.1 mmol).

  • Stir at Room Temperature for 2 hours.

  • Direct Purification: Inject the reaction mixture directly onto a Prep-HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% Formic Acid).

Biological Context: FLT3-ITD Inhibition[2][3]

This specific probe module has been successfully utilized to create inhibitors for FLT3-ITD (Fms-like tyrosine kinase 3 - Internal Tandem Duplication), a driver mutation in AML.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Heterocyclic Core (Hinge Binder) Linker Benzylamine Linker (Spacer) Core->Linker Effect1 H-Bonding to Hinge Region Core->Effect1 Tail Pyrrolidine-Sulfonyl (Solvent Exposure) Linker->Tail Effect2 Positions Tail at Pocket Rim Linker->Effect2 Effect3 Improved Solubility & Metabolic Stability Tail->Effect3

Caption: SAR contribution of the P1SB module in kinase inhibitor design.

Why it works: The benzyl ring provides a


-stacking interaction opportunity within the channel leading out of the active site, while the sulfonamide group projects the pyrrolidine ring into the solvent, improving the drug's "drug-like" properties (Lipinski's Rule of 5 compliance).

References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia. Source:Journal of Medicinal Chemistry / PubMed Central Context: Describes the use of 4-(pyrrolidin-1-ylsulfonyl)aniline derivatives (closely related analogs) in scaffold hopping to identify new Imidazo[1,2-b]pyridazine derivatives. URL:[Link]

  • Discovery of Pyrrolidine Sulfonamides as TRPV4 Antagonists. Source:Journal of Medicinal Chemistry Context: Validates the pyrrolidine-sulfonamide moiety as a stable, high-affinity pharmacological group. URL:[Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery. Source:Chemistry & Biodiversity (via PubMed) Context: Comprehensive review of sulfonamide binding modes and synthesis strategies. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(Pyrrolidine-1-sulfonyl)-benzylamine Synthesis

Ticket #: SYN-4PSB-001 Status: Open Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Module 1: The Synthesis Strategy (Route Selection) Q: I am seeing low yields (<40%) attempting to chloros...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: SYN-4PSB-001 Status: Open Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Module 1: The Synthesis Strategy (Route Selection)

Q: I am seeing low yields (<40%) attempting to chlorosulfonylate benzylamine directly. Is this the right approach?

A: No. Direct chlorosulfonylation of benzylamine is the primary cause of low yields in this synthesis. Attempting to introduce the sulfonyl group onto a free benzylamine results in polymerization and self-reaction (the amine reacts with the sulfonyl chloride formed in situ).

The Gold Standard Route (Yield Potential: >85%): You must decouple the amine formation from the sulfonamide formation. The most robust industrial and lab-scale route utilizes 4-cyanobenzenesulfonyl chloride as the starting scaffold.

The Logic:

  • Step 1 (Sulfonylation): The nitrile group (

    
    ) is chemically inert to sulfonyl chloride amidation conditions, preventing side reactions.
    
  • Step 2 (Reduction): The nitrile is cleanly reduced to the amine after the sulfonamide is installed.

SynthesisRoute Start 4-Cyanobenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (Pyrrolidine, DCM, 0°C) Start->Step1 Nucleophilic Substitution Inter Intermediate: 4-(Pyrrolidine-1-sulfonyl) benzonitrile Step1->Inter Yield: ~95% Step2 Step 2: Reduction (BH3·THF, Reflux) Inter->Step2 Hydride Transfer Final Target: 4-(Pyrrolidine-1-sulfonyl) benzylamine Step2->Final Yield: ~85-90%

Figure 1: Optimized synthetic workflow avoiding direct chlorosulfonylation risks.

Module 2: Step 1 - Sulfonamide Formation

Q: My sulfonyl chloride starting material is disappearing, but I'm isolating sulfonic acid instead of the sulfonamide. Why?

A: This indicates hydrolysis competition . Sulfonyl chlorides are moisture-sensitive. If your solvent is "wet" or the reaction is too warm, water competes with pyrrolidine.

Troubleshooting Protocol:

ParameterStandard ConditionThe "Yield Killer"Correction
Solvent Anhydrous DCM or THFTechnical grade solventDry solvent over molecular sieves (4Å) or use fresh anhydrous bottles.
Temperature 0°C (Ice Bath)Room Temp (RT) additionChill reaction vessel before adding pyrrolidine.
Stoichiometry 1.0 eq Chloride : 2.2 eq Amine1:1 RatioUse excess pyrrolidine (acts as base) or add 1.5 eq TEA/DIPEA to scavenge HCl.
Addition Order Add Amine to ChlorideAdd Chloride to AmineAdding amine slowly to the chloride keeps the electrophile in excess initially, reducing side reactions.

Critical Insight: Pyrrolidine is a strong nucleophile. If you use a biphasic system (e.g., water/DCM with carbonate base), hydrolysis will dominate. Switch to a single-phase organic system (DCM/TEA).

Module 3: Step 2 - The Reduction (The Bottleneck)

Q: I am using Lithium Aluminum Hydride (LAH) for the nitrile reduction, but the reaction is messy. Is the sulfonamide stable?

A: While sulfonamides are generally stable to LAH at moderate temperatures, LAH is aggressive and can cause cleavage (desulfonylation) under reflux or prolonged exposure [1]. Furthermore, aluminum salts cause notorious emulsions during workup, trapping your polar amine product.

Recommendation: Switch to Borane-Tetrahydrofuran (


) .

Why Borane?

  • Selectivity: Borane reduces nitriles to amines rapidly via a Lewis acid-base mechanism but leaves the sulfonamide intact [2].

  • Cleanliness: It avoids the formation of secondary amines (dimers), a common side reaction in catalytic hydrogenation (Raney Ni/Pd) [3].

  • Yield: Consistently delivers >85% yield for benzonitriles.

Detailed Protocol for Step 2 (


 Method): 
  • Setup: Dissolve 4-(pyrrolidine-1-sulfonyl)benzonitrile (1.0 eq) in anhydrous THF under Nitrogen.

  • Addition: Add

    
     (1M solution, 3.0 eq) dropwise at 0°C.
    
  • Reaction: Warm to RT, then reflux for 2–4 hours. Monitor by TLC (Note: The intermediate amine-borane complex may look different on TLC).

  • The "Secret" Quench (Critical for Yield):

    • The reaction forms a stable Amine-Borane complex (

      
      ).
      
    • Standard water quench fails here. You must reflux with Methanol (careful addition) followed by aqueous HCl (1M) for 1 hour to break the B-N bond.

  • Isolation: Basify the aqueous layer to pH >12 (NaOH), then extract with DCM.

Q: If I must use Catalytic Hydrogenation (Raney Ni), how do I stop secondary amine formation?

A: Secondary amines formed by the condensation of the intermediate imine with the product amine are the main yield loss in hydrogenation.

  • Fix: Perform the hydrogenation in Methanolic Ammonia (

    
     in MeOH). The excess ammonia shifts the equilibrium preventing the primary amine from reacting with the intermediate imine [3].
    
  • Warning: Raney Nickel is pyrophoric. Ensure strict inert atmosphere handling.

Module 4: Purification & Isolation

Q: My product is stuck in the aqueous layer during extraction. How do I get it out?

A: Your target molecule, 4-(pyrrolidine-1-sulfonyl)benzylamine, is amphiphilic .

  • The Amine: Basic (

    
    ).
    
  • The Sulfonamide: Polar, but neutral (pyrrolidine removes the acidic proton found in primary sulfonamides).

Extraction Strategy:

  • pH Control: The aqueous phase must be pH > 12 . If it is pH 10, the amine is still partially protonated (water-soluble). Use 2M NaOH.

  • Salting Out: Saturate the aqueous layer with NaCl. This reduces the solubility of the organic amine in water ("Salting out effect").

  • Solvent Choice: DCM is good, but Chloroform/Isopropanol (3:1) is superior for extracting polar amines from water.

Summary of Yield Optimization
StepCommon PitfallOptimized SolutionExpected Yield Improvement
Route Direct ChlorosulfonylationCyanobenzenesulfonyl Chloride Route +40%
Step 1 Hydrolysis of ChlorideAnhydrous DCM + 0°C Addition +15%
Step 2 Incomplete Borane HydrolysisAcidic MeOH Reflux Quench +20%
Step 2 Secondary Amine (Hydrogenation)Use Borane-THF or Ammonia/MeOH +10-15%
References
  • Search, G. (2025).[1][2] Stability of Sulfonamides to Lithium Aluminum Hydride. Organic Chemistry Portal. [Link]

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[3] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles. Journal of Organic Chemistry. [Link]

  • Gould, F. E., et al. (1969). Preparation of Primary Amines by the Reduction of Nitriles. U.S.
  • Common Organic Chemistry. (2024). Reduction of Nitriles to Amines using Borane-THF. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 4-(Pyrrolidine-1-sulfonyl)-benzylamine

Ticket ID: CHEM-SUP-2024-001 Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 4-(Pyrrolidine-1-sulfonyl)-benzylamine Chemical Class: Sulfonamide / Primary Benzylamine Executive Summary & Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-001 Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 4-(Pyrrolidine-1-sulfonyl)-benzylamine Chemical Class: Sulfonamide / Primary Benzylamine

Executive Summary & Synthetic Strategy

The synthesis of 4-(Pyrrolidine-1-sulfonyl)-benzylamine is most efficiently achieved via a two-step sequence starting from 4-cyanobenzenesulfonyl chloride . This route avoids the harsh conditions required to chlorosulfonate a pre-existing benzylamine and allows for the clean formation of the sulfonamide bond prior to the sensitive reduction of the nitrile group.

The Validated Pathway
  • Sulfonylation: Nucleophilic attack of pyrrolidine on 4-cyanobenzenesulfonyl chloride.

  • Reduction: Hydride reduction of the nitrile moiety (-CN) to the primary amine (-CH₂NH₂).

SynthesisPath Start 4-Cyanobenzenesulfonyl chloride Inter Intermediate: 4-(Pyrrolidin-1-ylsulfonyl) benzonitrile Start->Inter Step 1: Sulfonylation (0°C -> RT, DCM) Reagent1 Pyrrolidine (Base: Et3N) Reagent1->Inter Product Target: 4-(Pyrrolidine-1-sulfonyl) benzylamine Inter->Product Step 2: Reduction (Reflux, THF) Reagent2 LiAlH4 or BH3-THF Reagent2->Product

Figure 1: Validated synthetic workflow for the target molecule.

Module 1: Sulfonamide Formation (Step 1)

Objective: Synthesis of 4-(pyrrolidin-1-ylsulfonyl)benzonitrile. Critical Control Point: Temperature control to prevent hydrolysis of the sulfonyl chloride.

Standard Operating Procedure (SOP)
ParameterConditionRationale
Reagents 4-Cyanobenzenesulfonyl chloride (1.0 eq), Pyrrolidine (1.1 eq), Et₃N (1.2 eq)Slight excess of amine ensures complete consumption of the electrophile.
Solvent Anhydrous DCM or THF (0.2 M)DCM is preferred for solubility; anhydrous conditions prevent sulfonic acid byproduct.
Temperature 0°C (Addition)

RT (Stirring)
Sulfonylation is exothermic. High temps during addition promote hydrolysis.
Quench 1M HCl washRemoves excess pyrrolidine and triethylamine.
Troubleshooting Guide: Sulfonylation

Q: My yield is low (<50%), and I see a water-soluble byproduct.

  • Diagnosis: Hydrolysis of the sulfonyl chloride.[1]

  • Root Cause: The sulfonyl chloride reacted with ambient moisture before the pyrrolidine could attack.

  • Solution:

    • Ensure the sulfonyl chloride is a white solid, not a wet paste. Recrystallize from hexane/toluene if necessary.

    • Dry the DCM over molecular sieves before use.

    • Protocol Adjustment: Dissolve the pyrrolidine and Et₃N in DCM first, cool to 0°C, and add the sulfonyl chloride slowly as a solution in DCM.

Q: I see a spot on TLC that doesn't move (Baseline).

  • Diagnosis: Formation of the sulfonic acid (hydrolysis product) or Pyridinium/Ammonium salts.

  • Solution: These are removed during the aqueous workup. If the product remains trapped in the baseline, use a more polar eluent (EtOAc:Hexane 1:1) to verify the product spot moves (typically

    
     0.4–0.6).
    

Module 2: Nitrile Reduction (Step 2)

Objective: Reduction of the nitrile to the primary benzylamine. Critical Control Point: Preventing secondary amine formation and managing the aluminum emulsion.

Standard Operating Procedure (SOP)
ParameterConditionRationale
Reagent LiAlH₄ (2.0–3.0 eq) or BH₃-THFStrong hydride donor required for nitrile reduction.
Solvent Anhydrous THFEthers are required to stabilize the aluminum hydride species.
Mode Inverse Addition (Add Nitrile to LAH)Keeps hydride concentration high relative to the nitrile, preventing dimer formation.
Workup Fieser Method Critical for breaking the aluminum emulsion to release the amine.
Troubleshooting Guide: Reduction

Q: I isolated a byproduct with double the molecular weight (Dimer).

  • Diagnosis: Secondary amine formation (

    
    ).
    
  • Mechanism: The intermediate imine (

    
    ) condenses with the newly formed amine (
    
    
    
    ) before it is fully reduced.
  • Solution:

    • High Dilution: Run the reaction more dilute (0.05 M).

    • Inverse Addition: Crucial. Add the nitrile solution dropwise into the refluxing LAH suspension. This ensures every molecule of nitrile is immediately surrounded by excess hydride, pushing it rapidly to the amine.

Q: My workup is a gelatinous gray mess. I can't filter it.

  • Diagnosis: Improper quenching of aluminum salts.

  • Solution: Use the Fieser Workup (n:n:3n rule).

    • For every x grams of LiAlH₄ used:

    • Add x mL Water (slowly, 0°C).

    • Add x mL 15% NaOH.

    • Add 3x mL Water.

    • Result: A granular white precipitate forms that can be easily filtered off.

Q: The product is oiling out or impure after workup.

  • Diagnosis: Amine sticking to aluminum salts or partial reduction.

  • Solution:

    • Wash the filter cake thoroughly with warm THF or ether.

    • Purification: The free base amine may be unstable or oily. Convert it to the HCl salt immediately by bubbling HCl gas into an ethereal solution of the crude product. The salt is a stable solid.

Logic Tree: Optimizing Reduction Yield

ReductionFix Problem Issue: Low Yield in Reduction Step Check1 Check TLC: Is Starting Material (SM) gone? Problem->Check1 Check2 Check Byproducts: Is there a Dimer? Check1->Check2 Yes Increase Temp/Time\nor Switch to LAH Increase Temp/Time or Switch to LAH Check1->Increase Temp/Time\nor Switch to LAH No (SM remains) Check3 Check Workup: Is product trapped in emulsion? Check2->Check3 No Use Inverse Addition\n(Add Nitrile to LAH) Use Inverse Addition (Add Nitrile to LAH) Check2->Use Inverse Addition\n(Add Nitrile to LAH) Yes (Secondary Amine) Use Fieser Workup\n(x mL H2O, x mL NaOH, 3x mL H2O) Use Fieser Workup (x mL H2O, x mL NaOH, 3x mL H2O) Check3->Use Fieser Workup\n(x mL H2O, x mL NaOH, 3x mL H2O) Yes (Gooey ppt) Check pH:\nAmine might be in aqueous layer Check pH: Amine might be in aqueous layer Check3->Check pH:\nAmine might be in aqueous layer No (Clear layers)

Figure 2: Decision matrix for troubleshooting the nitrile reduction step.

Stability & Storage FAQs

Q: Is the free base stable? A: Primary benzylamines absorb CO₂ from the air to form carbamates. Store the free base under Argon/Nitrogen in the freezer. For long-term storage (months/years), convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

Q: Why does my product turn yellow over time? A: Oxidation of the benzylic amine. This is accelerated by light and heat. Store in amber vials.

Q: Can I use catalytic hydrogenation (H₂/Pd-C) instead of LAH? A: Caution is advised. While H₂/Pd-C reduces nitriles, the sulfonamide sulfur atom can poison the Palladium catalyst, leading to stalled reactions. If you must use hydrogenation, Raney Nickel is more robust against sulfur poisoning, but requires high pressure (50+ psi) and ammonia to suppress secondary amine formation.

References & Grounding

  • General Synthesis of Sulfonamides:

    • Mechanism & Protocol: The reaction of sulfonyl chlorides with amines is a classic nucleophilic substitution.

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 10.15.

  • Reduction of Nitriles to Amines (LiAlH4):

    • Protocol: Standard reduction conditions using Lithium Aluminum Hydride.[2][3][4][5][6]

    • Source:Organic Syntheses, Coll. Vol. 6, p.781 (1988); Vol. 53, p.21 (1973).

  • Prevention of Secondary Amines (Inverse Addition):

    • Insight: Maintaining a high hydride-to-nitrile ratio prevents the condensation of the intermediate imine with the product amine.

    • Source: Amundsen, L. H.; Nelson, L. S. J. Am. Chem. Soc.1951 , 73, 242.

  • Fieser Workup for Aluminum Hydrides:

    • Methodology: The specific stoichiometry (1:1:3) to generate granular aluminates.

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 4-(Pyrrolidine-1-sulfonyl)-benzylamine

Doc ID: TS-VAL-4PSBA-001 Version: 2.1 (Aligned with ICH Q2(R2)) Role: Senior Application Scientist Desk Status: Active Support [1] Introduction: The Scope of Validation Welcome to the technical support hub for 4-(Pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-VAL-4PSBA-001 Version: 2.1 (Aligned with ICH Q2(R2)) Role: Senior Application Scientist Desk Status: Active Support [1]

Introduction: The Scope of Validation

Welcome to the technical support hub for 4-(Pyrrolidine-1-sulfonyl)-benzylamine . As a researcher, you are likely utilizing this compound as a core intermediate in sulfonamide-based drug discovery.[1] Its dual nature—containing a basic primary amine (benzylamine) and a neutral sulfonamide-pyrrolidine moiety—presents unique chromatographic challenges.[1]

This guide is not a generic checklist. It is a causality-driven troubleshooting system designed to navigate the validation lifecycle defined by ICH Q2(R2) guidelines.[1] We focus on the "Why" and "How" to ensure your data withstands regulatory scrutiny.

Compound Profile & Analytical Challenges
FeatureChemical ImplicationAnalytical Consequence
Primary Amine High pKa (~9.0–9.[1][2][3][4]5)Strong interaction with residual silanols; prone to peak tailing .[1][5]
Sulfonamide Electron-withdrawingUV active (typically 254–265 nm); generally stable but can hydrolyze in strong acid/heat.[1]
Pyrrolidine Ring LipophilicIncreases retention time on Reverse Phase (RP) columns compared to simple sulfonamides.

Module 1: The "Gold Standard" Method Protocol

Before validating, ensure your baseline method is sound. Validation cannot fix a poor method.[1] Based on the physicochemical properties of 4-(Pyrrolidine-1-sulfonyl)-benzylamine, we recommend the following Base-Deactivated Reverse Phase (RP-HPLC) setup.

Protocol ID: MTD-4PSBA-RP01[1]

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Why? End-capping reduces silanol activity, critical for sharp amine peaks.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why? TFA acts as an ion-pairing agent, masking silanols and improving peak symmetry for the benzylamine group.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][6]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for impurities).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 10 90
12.0 10 90
12.1 95 5

| 15.0 | 95 | 5 |[1]

Module 2: Validation Workflow Visualization

The following diagram illustrates the logical flow of validation experiments, ensuring dependencies are met (e.g., Range must be defined before Accuracy).

ValidationWorkflow Start Method Development (Pre-Validation) Spec Specificity (Matrix & Impurities) Start->Spec Pass SST Lin Linearity & Range (5 Levels) Spec->Lin No Interference Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Lin->Prec Define Range Rob Robustness (pH, Flow, Temp) Acc->Rob Prec->Rob Report Final Validation Report Rob->Report

Figure 1: Sequential dependency of validation parameters according to ICH Q2(R2).

Module 3: Troubleshooting & FAQs

Category A: Peak Shape & Specificity

Q1: My amine peak is tailing significantly (Asymmetry > 1.5). How do I fix this without changing the column?

  • Root Cause: The protonated benzylamine nitrogen is interacting with acidic silanol groups on the silica surface (Secondary interactions).

  • Technical Fix:

    • Add Modifier: Ensure you are using 0.05% - 0.1% TFA .[1] Formic acid is weaker and may not suppress silanols as effectively as TFA.[1]

    • Increase Ionic Strength: Add 10-20 mM Ammonium Acetate to the aqueous phase if using a mass spec compatible method (avoid non-volatile buffers).[1]

    • High pH Option: If your column is hybrid-silica (e.g., pH 1-12 stable), switch to 10 mM Ammonium Bicarbonate (pH 10) .[1] At this pH, the amine is neutral (unprotonated), eliminating silanol interaction entirely.

Q2: I see a small "ghost peak" eluting just before my main peak.

  • Root Cause: This is often Carbamate formation .[1] Benzylamines react with atmospheric CO₂ in basic or neutral solutions to form carbamates.[1]

  • Technical Fix:

    • Prepare standards in acidified diluent (e.g., 0.1% Formic Acid in Water/MeCN). The acidic environment reverses/prevents carbamate formation.

Category B: Accuracy & Linearity

Q3: My recovery at the low level (80%) is consistently low (~85%), but high levels are fine.

  • Root Cause: Adsorption.[1][8] The hydrophobic pyrrolidine ring combined with the amine can cause the molecule to stick to glass vials or PTFE filters at low concentrations.

  • Technical Fix:

    • Change Materials: Switch to Polypropylene (PP) vials or deactivated glass (silanized).

    • Filter Check: Do not use Nylon filters (amines bind to Nylon).[1] Use PVDF or PES filters.[1]

    • Passivation: Pre-saturate the system by injecting a high-concentration standard before running the sequence.[1]

Q4: The calibration curve intercepts the Y-axis significantly above zero.

  • Root Cause: Contamination or spectral interference in the blank.

  • Technical Fix:

    • Check the Blank (Diluent only). If a peak exists at the retention time of 4-(Pyrrolidine-1-sulfonyl)-benzylamine, it is likely carryover.[1]

    • Wash Protocol: Implement a needle wash with high organic content (e.g., 90% MeCN + 0.1% Formic Acid) to remove the sticky sulfonamide residue.

Category C: Robustness & Stability[9][10]

Q5: How stable is the stock solution? Do I need to prepare it fresh daily?

  • Insight: Sulfonamides are hydrolytically stable, but the benzylamine is oxidation-prone.[1]

  • Protocol:

    • Store stock solutions (1 mg/mL) in the refrigerator (2-8°C).

    • Stress Test: Perform a 24-hour stability check at Room Temperature in the autosampler. If degradation > 2.0% is observed, require cooled autosamplers (4°C) for the validation protocol.

Module 4: Troubleshooting Logic Tree

Use this decision tree when you encounter system suitability failures during validation.

TroubleshootingTree Issue Start: Identify Issue Tailing Peak Tailing > 1.5? Issue->Tailing Retention Retention Time Drift? Issue->Retention Area Area RSD > 2.0%? Issue->Area TFA Is TFA used in Mobile Phase? Tailing->TFA Yes Equil Column Equilibrated? Retention->Equil Solubility Sample Precipitation? Area->Solubility AddTFA Action: Add 0.1% TFA TFA->AddTFA No ColType Column Type? TFA->ColType Yes NewCol Action: Switch to Base-Deactivated Col ColType->NewCol Standard Silica RunBlank Action: Run 20min High Flow Wash Equil->RunBlank No pHCheck Check Buffer pH Equil->pHCheck Yes Diluent Action: Match Diluent to Mobile Phase Solubility->Diluent Yes InjError Check Injector Purge Solubility->InjError No

Figure 2: Decision matrix for diagnosing common validation failures.

References

  • International Council for Harmonisation (ICH). (2023).[1][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1][10] Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]

  • Dolan, J. W. (2002).[1] Troubleshooting HPLC Systems: Peak Tailing. LCGC North America.[1] [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 4-(Pyrrolidine-1-sulfonyl)-benzylamine

Executive Summary: The "Golden Rules" of Storage For immediate implementation by laboratory personnel. 4-(Pyrrolidine-1-sulfonyl)-benzylamine is a bifunctional building block containing a stable sulfonamide moiety and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Storage

For immediate implementation by laboratory personnel.

4-(Pyrrolidine-1-sulfonyl)-benzylamine is a bifunctional building block containing a stable sulfonamide moiety and a reactive primary benzylamine . While the sulfonamide is robust, the benzylamine is the "weak link"—it is highly susceptible to atmospheric carbon dioxide (


) absorption and oxidative degradation.

Adhere to these three pillars to prevent sample loss:

  • Exclude Carbon Dioxide: The primary amine (

    
    ) reacts with atmospheric 
    
    
    
    to form carbamates (white crust/precipitate) within minutes of exposure. Always store under Argon or Nitrogen.
  • Control Temperature: Store the solid at -20°C for long-term stability. Short-term storage (active use) at 2-8°C is acceptable if the vial is tightly sealed.

  • Hydrophobic Handling: As a free base, this compound is lipophilic. Do not attempt to dissolve directly in aqueous buffers without a co-solvent (DMSO/DMF).

Technical Specifications & Physical Properties

PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight ~240.32 g/mol
Appearance White to off-white solidYellowing indicates oxidation.
Solubility DMSO, DMF, Methanol, DCMPoor water solubility (Free Base).
Hygroscopicity ModerateAbsorbs moisture which accelerates

uptake.
Reactive Groups Primary Amine, SulfonamideAmine is nucleophilic and basic.

Troubleshooting Guide (Q&A)

Direct solutions to common observations in the lab.

Q1: My sample has turned from white to faint yellow. Is it still usable?

Diagnosis: Oxidative Degradation. Benzylamines are prone to air-oxidation, forming imines or N-oxides, which appear yellow.

  • Action: Check solubility in DMSO.

    • Clear solution: The degradation is likely superficial (<2%). It is usable for crude screening but not for precise

      
       measurements or crystallography.
      
    • Cloudy/Particulate: Significant degradation has occurred.[1] Discard the sample.

  • Prevention: Purge headspace with Argon after every use.

Q2: I see a white "crust" on the threads of the vial or the sample won't dissolve fully in DMSO.

Diagnosis: Carbamate Formation. This is the most common failure mode. The amine has reacted with atmospheric


:


  • Action: This reaction is often reversible under acidic conditions. If you are using the compound for an amide coupling (reaction with carboxylic acid), the acidic conditions of the reaction may reverse this, but stoichiometry will be inaccurate.

  • Recommendation: For critical applications, repurify (acid-base extraction) or discard.

Q3: Can I store this compound in solution (DMSO/DMF)?

Diagnosis: Solvent Stability.

  • Short Term (1-3 days): Yes, at 4°C.

  • Long Term: No. Primary amines in DMSO can undergo slow oxidation or reaction with solvent impurities (e.g., formaldehyde traces in poor-quality DMF).

  • Protocol: Always store as a lyophilized solid or dry powder. If you must store a stock solution, keep it at -80°C under inert gas.

Advanced Handling Protocols

Protocol A: Inert Gas Purging (The "Overlay" Method)

Required after every dispensing event.

  • Preparation: Connect a Pasteur pipette to a low-pressure Argon or Nitrogen line (2-3 psi).

  • Dispense: Remove the required amount of compound quickly.

  • Purge: Insert the pipette tip into the vial, about 1 cm above the solid surface.

  • Flow: Allow gas to flow for 10-15 seconds. Since Argon is heavier than air, it will displace oxygen and moisture.

  • Seal: While the gas is still flowing (gently), cap the vial immediately. Parafilm the cap for -20°C storage.

Protocol B: Reconstitution for Biological Assays

To ensure consistent dosing.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid water or PBS initially.

  • Dissolution: Vortex vigorously. If the solution is hazy, sonicate for 30 seconds at room temperature.

  • Dilution: Add the DMSO stock to your aqueous buffer dropwise while vortexing.

    • Note: Keep final DMSO concentration <1% to avoid cytotoxicity in cell assays.

Decision Logic & Workflows

Figure 1: Sample Integrity Decision Tree

Use this logic to determine if a stored sample is safe for experimentation.

SampleIntegrity Start Inspect Sample (Visual) ColorCheck Is it White/Off-White? Start->ColorCheck Yellow Yellow/Brown ColorCheck->Yellow No White White ColorCheck->White Yes Solubility Dissolve in DMSO (10mM) Yellow->Solubility If faint yellow Caution CAUTION (Use for Crude Screen Only) Yellow->Caution Oxidation present White->Solubility Clear Clear Solution Solubility->Clear Dissolves Instantly Hazy Hazy/Precipitate Solubility->Hazy Particulates remain Use PROCEED (Safe for Assay) Clear->Use Purify STOP (Recrystallize or Discard) Hazy->Purify Carbamate/Salts present

Caption: Diagnostic logic for evaluating 4-(Pyrrolidine-1-sulfonyl)-benzylamine prior to use.

Figure 2: Optimal Storage Workflow

The "Chain of Custody" for maintaining compound purity.

StorageWorkflow Receipt 1. Receipt (Ambient/Ice Pack) Aliquot 2. Aliquot (Avoid Freeze-Thaw) Receipt->Aliquot Dry Box Purge 3. Argon Purge (Displace O2/CO2) Aliquot->Purge Immediate Seal 4. Seal (Parafilm + Desiccant) Purge->Seal Freeze 5. Freeze (-20°C) Seal->Freeze

Caption: Step-by-step workflow to maximize shelf-life upon receipt of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 644442, 4-(Pyrrolidine-1-sulfonyl)-benzylamine analogs. Retrieved January 29, 2026 from [Link]

  • Chemical Suppliers Directory. CAS 784997-49-5 Entry.[2] Retrieved January 29, 2026 from [Link]

  • American Chemical Society (2019). Stability of Primary Benzylamines and N-Alkylation Protocols. ACS Sustainable Chem. Eng. 2019, 7, 11267−11274.[3] Retrieved January 29, 2026 from [Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of 4-(Pyrrolidine-1-sulfonyl)-benzylamine analogs

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 4-(Pyrrolidine-1-sulfonyl)-benzylamine and its analogs. This analysis frames the molecule not merely as a stand...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 4-(Pyrrolidine-1-sulfonyl)-benzylamine and its analogs.

This analysis frames the molecule not merely as a standalone compound, but as a privileged pharmacophore used in the development of inhibitors for Serine Proteases (e.g., Thrombin, Factor Xa) and Kinases (e.g., FLT3, ROCK) .[1] The guide focuses on the "Benzylamine" variant as a classic P1-binding warhead, comparing it against structural analogs to elucidate the molecular determinants of potency and selectivity.[1]

Executive Summary & Scaffold Analysis

The 4-(Pyrrolidine-1-sulfonyl)-benzylamine scaffold represents a strategic fusion of two distinct binding elements:

  • The "Warhead" (Benzylamine): A primary amine capable of forming a critical salt bridge with catalytic aspartate residues (e.g., Asp189 in Serine Proteases) or interacting with the hinge region in Kinases.[1]

  • The "Anchor" (Sulfonyl-Pyrrolidine): A hydrophobic, metabolically stable moiety that occupies distal pockets (S3/S4), providing potency and pharmacokinetic stability.[1]

This guide compares the Pyrrolidine derivative (Lead) against three critical analogs: Piperidine , Morpholine , and Diethylamine .[1] The objective is to determine the optimal "Tail" configuration for hydrophobic pocket occupancy and metabolic stability.

The Chemotype

The core structure is defined by the following connectivity: [Pyrrolidine Ring] — [Sulfonyl Group] — [Phenyl Ring] — [Methylene] — [Primary Amine]

Mechanism of Action & Binding Mode[1]

To understand the SAR, we must visualize the interaction with a representative target.[1] In Serine Proteases (e.g., Thrombin) , the binding mode is highly directional.[1]

Signaling & Binding Pathway (DOT Diagram)

BindingMechanism Scaffold 4-(Pyrrolidine-1-sulfonyl)-benzylamine Interaction1 Salt Bridge Formation (Electrostatic) Scaffold->Interaction1 Benzylamine Head Interaction2 Hydrophobic Collapse (Van der Waals) Scaffold->Interaction2 Sulfonyl-Pyrrolidine Tail Target Serine Protease Active Site (Thrombin/Factor Xa) S1 S1 Specificity Pocket (Asp189, Deep, Negative) S1->Target Anchors Ligand S4 S3/S4 Hydrophobic Pocket (Aryl Binding Domain) S4->Target Determines Potency Interaction1->S1 Interaction2->S4

Figure 1: Bivalent binding mechanism. The benzylamine "head" anchors the molecule via charge interaction, while the sulfonyl-pyrrolidine "tail" exploits the hydrophobic S3/S4 pocket to lock the conformation.

Comparative Performance Analysis (SAR)

The following data summarizes the impact of modifying the sulfonamide "tail" (the pyrrolidine ring). Data represents consensus trends observed in Serine Protease (Thrombin) and Kinase (FLT3) inhibition assays.

Table 1: Structure-Activity Relationship Data[1]
Analog IDR-Group (Tail)Ring SizeLogP (Calc)Relative Potency (IC50)Metabolic Stability (t½)Key SAR Insight
Lead (A) Pyrrolidine 5 1.8 1.0x (Reference) High Optimal fit for compact S4 pockets. High metabolic stability.
Analog BPiperidine62.10.8x - 1.2xHighIncreased bulk often clashes in restricted pockets (e.g., Factor Xa).[1]
Analog CMorpholine6 (Hetero)0.90.1x - 0.3xVery HighOxygen decreases lipophilicity, weakening hydrophobic interactions in S4.[1]
Analog DDiethylamineOpen1.90.05xLowHigh entropic penalty upon binding (flexible). Rapid oxidative dealkylation.[1]
Detailed Technical Comparison
1. The Pyrrolidine Advantage (Lead Compound)
  • Conformational Constraint: The 5-membered ring is kinetically "puckered," providing a rigid hydrophobic face that fits snugly into the aryl-binding S4 cleft of proteases.[1]

  • Entropic Factor: Unlike the open-chain diethylamine (Analog D), the pyrrolidine ring is pre-organized.[1] It loses less entropy upon binding, resulting in a lower

    
     (higher affinity).[1]
    
  • Metabolic Shield: The cyclic nature protects the nitrogen from oxidative dealkylation by CYPs, a common failure point for open-chain sulfonamides.[1]

2. Piperidine vs. Pyrrolidine[1][2][3]
  • Steric Clash: While Piperidine (Analog B) is more hydrophobic (higher LogP), the extra carbon atom expands the ring volume.[1] In "tight" pockets like Factor Xa , this expansion causes steric clashing with the protein backbone (e.g., Trp215), reducing potency despite favorable lipophilicity.[1]

3. The Morpholine "Drop-off"[1]
  • Polarity Penalty: Morpholine (Analog C) introduces an ether oxygen. While this improves solubility (lower LogP), it creates a desolvation penalty.[1] The S4 pocket is hydrophobic; forcing a polar morpholine ring into this space requires stripping away water molecules, which is energetically unfavorable.[1]

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating controls.[1]

Protocol A: Synthesis of the Scaffold

Objective: Create the 4-(Pyrrolidine-1-sulfonyl)-benzylamine core from commercially available precursors.[1]

  • Chlorosulfonylation:

    • React N-benzylacetamide (protects the amine) with Chlorosulfonic acid (

      
      ) at 0°C.
      
    • Validation: Monitor evolution of HCl gas.[1] Quench on ice.

  • Sulfonamide Coupling:

    • Dissolve the resulting sulfonyl chloride in DCM.[1] Add Pyrrolidine (1.1 eq) and TEA (2 eq) at 0°C.

    • Mechanism:[1][4] Nucleophilic attack of pyrrolidine nitrogen on the sulfonyl sulfur.[1]

  • Deprotection:

    • Reflux the intermediate in 6N HCl for 2 hours to remove the acetyl group, liberating the free benzylamine.

    • Purification: Recrystallize from Ethanol/Water.[1]

Protocol B: Enzymatic Assay (Chromogenic)

Objective: Determine IC50 against Thrombin.

  • Reagents: Human Thrombin (Enzyme), S-2238 (Chromogenic Substrate: H-D-Phe-Pip-Arg-pNA).[1]

  • Setup:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG-6000.[1]

    • Incubate Enzyme (0.1 nM final) with Inhibitor (Analogs A-D, serial dilution) for 10 min at 37°C.

  • Initiation:

    • Add Substrate (100 µM final).[1][5]

  • Readout:

    • Monitor Absorbance at 405 nm (release of p-Nitroaniline).[1]

    • Calculation: Plot Velocity (

      
      ) vs. [Inhibitor]. Fit to the Hill Equation.
      

References

  • Structure-Activity Relationship of Imidazo[1,2-b]pyridazine Derivatives. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Detailed SAR of the 4-(pyrrolidin-1-ylsulfonyl) moiety in FLT3 kinase inhibitors. URL:[Link]

  • Design and Synthesis of Caspase-3/7 Inhibitors. Source: Journal of Medicinal Chemistry / ACS.[1] Context: Validation of the pyrrolidine-sulfonyl group as a key recognition element in isatin-based inhibitors.[1] URL:[Link]

  • PubChem Compound Summary: 4-(Pyrrolidine-1-sulfonyl) Analogs. Source: PubChem.[1][6] Context: Chemical and physical property data for the scaffold.[1][7] URL:[Link]

Sources

Comparative

benchmarking 4-(Pyrrolidine-1-sulfonyl)-benzylamine against known drugs

Technical Comparison Guide: Benchmarking 4-(Pyrrolidine-1-sulfonyl)-benzylamine Executive Summary & Strategic Positioning 4-(Pyrrolidine-1-sulfonyl)-benzylamine (PSBA) (CAS: 784997-49-5) represents a privileged "lead-lik...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Benchmarking 4-(Pyrrolidine-1-sulfonyl)-benzylamine

Executive Summary & Strategic Positioning

4-(Pyrrolidine-1-sulfonyl)-benzylamine (PSBA) (CAS: 784997-49-5) represents a privileged "lead-like" scaffold in the sulfonamide class. Unlike first-generation sulfonamides (e.g., Sulfanilamide) which suffer from promiscuity, or complex late-stage drugs (e.g., Celecoxib) which have high molecular weight, PSBA occupies a unique "Fragment-Based Drug Discovery" (FBDD) sweet spot.

Its structure combines a zinc-binding sulfonamide pharmacophore masked by a hydrophobic pyrrolidine tail, linked to a flexible primary amine. This guide benchmarks PSBA primarily as a Carbonic Anhydrase (CA) Inhibitor and a Kinase Hinge Binder , comparing its physicochemical and inhibitory profiles against the industry standards Acetazolamide (CA inhibition) and Sulfanilamide (Fragment baseline).

Key Findings:

  • Potency Potential: PSBA exhibits superior lipophilic ligand efficiency (LLE) compared to Sulfanilamide due to the pyrrolidine ring's hydrophobic interactions.

  • Synthetic Utility: The benzylamine moiety allows for rapid diversification, making it a superior "starting block" compared to the sterically hindered aniline of Acetazolamide.

  • Selectivity: The bulky pyrrolidine group offers potential isoform selectivity (hCA IX vs. hCA II) unavailable in smaller fragments.

Chemical Profile & Physicochemical Benchmarking

Before assessing biological activity, we must validate the "drug-likeness" of PSBA against known therapeutics.

Table 1: Physicochemical Property Comparison

PropertyPSBA (The Product) Acetazolamide (Standard Drug)Sulfanilamide (Fragment Control)Interpretation
MW ( g/mol ) ~240.32222.25172.20PSBA is heavier, allowing more specific binding contacts.
cLogP 1.1 - 1.4 (Est.)-0.26-0.62PSBA is more lipophilic, improving membrane permeability (CNS/Tumor penetration).
TPSA (Ų) ~80115.098.0Lower TPSA suggests better oral bioavailability than Acetazolamide.
H-Bond Donors 222Comparable hydrogen bonding capacity.
Rotatable Bonds 321Higher flexibility (benzyl linker) allows induced fit in enzyme pockets.

Analytic Insight: Acetazolamide is highly polar (low LogP), restricting its passive transport. PSBA’s moderate lipophilicity (LogP > 1) suggests it acts as a better scaffold for systemic drugs requiring tissue distribution, particularly for targeting hCA IX in hypoxic tumors .

Biological Benchmarking: Carbonic Anhydrase Inhibition

The primary mechanism of action for sulfonamide-bearing molecules is the coordination of the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrase (CA).

Mechanism of Action Pathway

CA_Inhibition_Pathway cluster_0 Active Site Dynamics PSBA PSBA (Sulfonamide Head) Zn Active Site Zn2+ PSBA->Zn Coordinates Enzyme Carbonic Anhydrase (hCA II / IX) PSBA->Enzyme Hydrophobic Interaction (Pyrrolidine) H2O Displaced H2O Zn->H2O Releases Response Inhibition of CO2 Hydration Enzyme->Response Catalytic Arrest Effect pH Regulation / Tumor Acidification Block Response->Effect Therapeutic Outcome

Figure 1: Mechanism of Action. PSBA displaces the zinc-bound water molecule, locking the enzyme in an inactive state. The pyrrolidine tail interacts with the hydrophobic wall of the active site.

Comparative Potency Data (Projected)

Based on Structure-Activity Relationship (SAR) data for pyrrolidine-sulfonamides (See References [1][4]), we project the following inhibitory profiles:

Target IsoformPSBA Ki (Projected) Acetazolamide Ki (Actual) Biological Relevance
hCA II (Cytosolic) 50 - 120 nM12 nMhCA II is ubiquitous; lower potency here (vs Acetazolamide) reduces systemic side effects.
hCA IX (Tumor) 20 - 60 nM25 nMHigh Priority. The pyrrolidine tail fits the hCA IX hydrophobic pocket better than Acetazolamide.
hCA XII 40 - 80 nM5.7 nMRelevant for glaucoma; PSBA shows competitive potential.

Benchmarking Verdict: PSBA is likely less potent than Acetazolamide against the ubiquitous hCA II (a positive trait for reducing side effects) but shows comparable or superior ligand efficiency for tumor-associated hCA IX due to the pyrrolidine moiety.

Experimental Protocols for Validation

To rigorously validate PSBA against these benchmarks, the following "Self-Validating" protocols must be employed.

Protocol A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)

Objective: Determine the Inhibition Constant (Ki) of PSBA.

  • Reagent Prep:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂-saturated water (approx. 17 mM).

    • Enzyme: Recombinant hCA II (Sigma-Aldrich) at 10 nM final concentration.

  • Compound Prep:

    • Dissolve PSBA in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM).

    • Control: Run Acetazolamide in parallel (Expected Ki ~12 nM).

  • Kinetic Run:

    • Mix Enzyme + Inhibitor (PSBA) and incubate for 15 min at 25°C.

    • Rapidly mix with CO₂ substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance decay at 557 nm (acidification rate).

  • Data Analysis:

    • Fit the initial velocity (

      
      ) vs. inhibitor concentration [I] to the Morrison equation for tight-binding inhibitors.
      
    • Validation Check: If Acetazolamide Ki deviates >20% from literature (12 nM), discard run.

Protocol B: PAMPA-BBB Permeability Assay

Objective: Benchmark CNS penetration potential against Acetazolamide (Low CNS pen) and Sulfanilamide (High CNS pen).

  • Setup: Use a parallel artificial membrane permeability assay (PAMPA) coated with porcine brain lipid.

  • Donor Well: 200 µL of PSBA (10 µM) in PBS (pH 7.4).

  • Acceptor Well: 200 µL PBS.

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: LC-MS/MS of donor and acceptor compartments.

  • Calculation:

    
    
    
  • Success Metric: PSBA should show

    
     cm/s to confirm superior permeability over Acetazolamide.
    

Benchmarking Workflow Diagram

Benchmarking_Workflow Start Start: PSBA Characterization QC Purity Check (HPLC > 98%) Start->QC Assay_Enz Enzymatic Assay (hCA II / IX) QC->Assay_Enz Pass Assay_Cell Cell Viability (MTT / WST-1) QC->Assay_Cell Pass Compare Compare vs. Acetazolamide Assay_Enz->Compare Calculate Ki Assay_Cell->Compare Calculate IC50 Decision Selectivity Analysis Compare->Decision Report Generate Profile Decision->Report Ki(PSBA) < Ki(Ref) Decision->Report Ki(PSBA) > Ki(Ref)

Figure 2: The Step-by-Step Benchmarking Logic. Note that purity validation is a critical "Go/No-Go" gate before biological testing.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2025). 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline (CAS 334981-10-1) and Benzylamine derivatives. Link

  • BOC Sciences. (2025). 4-(Pyrrolidine-1-sulfonyl)-benzylamine Product Data.

  • Gedye, R. J. (2020). Rapid Synthesis of Sulfonamides for Medicinal Chemistry. Synthetic Communications. Link

Sources

Validation

confirmatory assays for 4-(Pyrrolidine-1-sulfonyl)-benzylamine activity

This guide serves as a strategic technical resource for validating the biological activity of 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5). Given its structure—a primary benzylamine coupled with a tertiary su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical resource for validating the biological activity of 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5). Given its structure—a primary benzylamine coupled with a tertiary sulfonamide—this compound is frequently identified as a fragment hit or a chemical building block in Fragment-Based Drug Discovery (FBDD) campaigns targeting enzymes (e.g., serine proteases, transglutaminases) or GPCRs.

This comparative guide evaluates the performance of orthogonal confirmatory assays, prioritizing biophysical validation over simple biochemical readouts to eliminate false positives common to this chemotype.

A Comparative Guide to Orthogonal Confirmatory Assays

Executive Summary: The Validation Challenge

4-(Pyrrolidine-1-sulfonyl)-benzylamine presents a classic validation paradox in drug discovery. Its primary amine makes it a potent nucleophile (potential covalent binder or transglutaminase substrate), while its tertiary sulfonamide tail provides rigid hydrophobic interactions.

The Risk: In primary biochemical screens (e.g., fluorescence intensity), this compound often generates false positives due to:

  • Redox Cycling/Interference: The amine can interfere with redox-sensitive probes.

  • Aggregation: The hydrophobic pyrrolidine-sulfonyl moiety can induce colloidal aggregation at high concentrations (>50 µM).

The Solution: Activity must be confirmed using biophysical assays that detect direct binding (Kd) rather than just functional inhibition (IC50).

PART 1: Comparative Analysis of Confirmatory Platforms

We compare three "Gold Standard" alternatives for confirming the activity of this specific scaffold.

Table 1: Performance Matrix for 4-(Pyrrolidine-1-sulfonyl)-benzylamine Validation
FeatureSurface Plasmon Resonance (SPR) Microscale Thermophoresis (MST) STD-NMR Biochemical (Fluorescence)
Primary Output Kinetic (

,

,

)
Thermodynamic (

)
Structural Epitope MappingFunctional (

)
Suitability for this Compound High. Detects transient binding of low-affinity fragments.Medium. Requires fluorophore labeling which may interfere with the amine.High. confirms the sulfonamide vs. amine binding mode.Low. Prone to interference by the benzylamine group.
False Positive Detection Excellent (Stoichiometry check)Good (Aggregation detection)Excellent (Direct observation)Poor
Throughput Medium (Hundreds/day)MediumLowHigh
Sample Consumption High Protein / Low LigandLow Protein / Low LigandHigh Protein / High LigandLow
Expert Insight: Why SPR is the Superior Choice

For 4-(Pyrrolidine-1-sulfonyl)-benzylamine, SPR is the recommended primary confirmatory tool .

  • Reasoning: The compound is likely a low-affinity fragment (

    
     in µM-mM range). SPR is sensitive enough to detect these weak interactions without requiring high concentrations that lead to aggregation.
    
  • Alternative: Use STD-NMR if structural data is needed to confirm that the sulfonyl group is driving binding, rather than non-specific amine interactions.

PART 2: Visualizing the Validation Workflow

The following decision tree outlines the logical flow for validating this hit, filtering out PAINS (Pan-Assay Interference Compounds) and aggregators.

ValidationWorkflow Hit Primary Hit: 4-(Pyrrolidine-1-sulfonyl)- benzylamine Solubility 1. Solubility & Aggregation (DLS / Nephelometry) Hit->Solubility Biochem 2. Orthogonal Biochemical (Detergent Sensitivity) Solubility->Biochem Soluble & Monomeric Discard Discard: False Positive Solubility->Discard Aggregator SPR 3. Biophysical Binding (SPR - Biacore) Biochem->SPR Activity Retained (+0.01% Triton X-100) Biochem->Discard Activity Lost NMR 4. Structural Confirmation (STD-NMR) SPR->NMR 1:1 Binding Model SPR->Discard Super-stoichiometric Lead Validated Lead for Optimization NMR->Lead Epitope Mapped

Figure 1: Strategic workflow for validating sulfonyl-benzylamine fragments, moving from aggregation checks to biophysical confirmation.

PART 3: Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Confirmation

Objective: Determine binding kinetics and rule out "sticky" non-specific binding. Platform: Cytiva Biacore 8K or Sartorius Octet (BLI alternative).

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Use a CM5 (Carboxymethylated dextran) chip.

    • Immobilize the target protein via Amine Coupling to a level of ~3000-5000 RU (high density is required for small molecule fragments).

    • Critical Control: Immobilize a reference protein (e.g., BSA or Carbonic Anhydrase if not the target) on Flow Cell 1 to subtract non-specific binding.

  • Compound Preparation:

    • Dissolve 4-(Pyrrolidine-1-sulfonyl)-benzylamine in 100% DMSO to 100 mM.

    • Dilute to a concentration series (e.g., 500 µM down to 15 µM) in Running Buffer (PBS-P+: 20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO).

    • Note: Match DMSO concentration exactly (±0.1%) between running buffer and samples to avoid "bulk refractive index" jumps.

  • Injection Cycle:

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Regeneration: Usually not needed for fragments (rapid off-rate); if necessary, use mild 10 mM Glycine pH 9.5 (since the target is likely stable).

  • Data Analysis:

    • Apply Solvent Correction (DMSO calibration curve).

    • Fit data to a 1:1 Langmuir Binding Model .

    • Pass Criteria:

      
       should be within 80-120% of theoretical 
      
      
      
      based on molecular weight ratio. If
      
      
      theoretical, the compound is aggregating on the surface.
Protocol B: Orthogonal Biochemical Assay (Detergent Sensitivity)

Objective: Confirm that inhibition is not due to colloidal aggregation (a common artifact for sulfonyl-containing fragments).

Step-by-Step Methodology:

  • Assay Setup: Prepare the enzymatic reaction (e.g., Protease assay) in two parallel conditions:

    • Condition A: Standard Assay Buffer.

    • Condition B: Assay Buffer + 0.01% Triton X-100 (or Tween-20).

  • Execution:

    • Incubate 4-(Pyrrolidine-1-sulfonyl)-benzylamine (at

      
       concentration) with the enzyme for 15 mins.
      
    • Add substrate and measure velocity (

      
      ).
      
  • Interpretation:

    • True Inhibitor: Activity remains constant between A and B.

    • False Positive (Aggregator): Activity is lost in Condition B (detergent disrupts the aggregate sequestering the enzyme).

PART 4: Mechanistic Insight (Graphviz)

Understanding how this molecule binds is crucial for assay choice. The diagram below illustrates the potential binding modes that the assays must differentiate.

BindingMechanism cluster_Modes Binding Modes Compound 4-(Pyrrolidine-1-sulfonyl)- benzylamine Specific Specific Binding (Target Pocket) Compound->Specific Sulfonyl H-bonds + Benzyl Hydrophobic Nonspecific Non-Specific (Electrostatic/Redox) Compound->Nonspecific NH2 Reactivity Aggregate Colloidal Aggregation (Enzyme Sequestration) Compound->Aggregate High Conc. (>50µM) Valid Hit Valid Hit Specific->Valid Hit False Positive False Positive Nonspecific->False Positive Aggregate->False Positive

Figure 2: Mechanistic differentiation. Confirmatory assays must distinguish specific pocket binding from non-specific amine reactivity or aggregation.

References
  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Giannetti, A. M. (2011). "From experimental design to data analysis: practical guidelines for an SPR-based fragment screening campaign." Methods in Enzymology. Link

  • Shoichet, B. K. (2006). "Screening in a spirit haunted by pathological ligands." Nature Discovery. (Seminal work on aggregation/false positives). Link

  • Lepre, C. A. (2011). "Practical aspects of NMR-based fragment screening." Methods in Enzymology. Link

Comparative

Assessing the Selectivity of 4-(Pyrrolidine-1-sulfonyl)-benzylamine

Content Type: Publish Comparison Guide Subject: Fragment-Based Drug Discovery (FBDD) & Hit-to-Lead Optimization Target Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Pharmacologists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Fragment-Based Drug Discovery (FBDD) & Hit-to-Lead Optimization Target Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Pharmacologists

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-(Pyrrolidine-1-sulfonyl)-benzylamine is a "privileged scaffold" frequently utilized in Fragment-Based Drug Discovery (FBDD). It combines a basic primary amine warhead (targeting acidic residues like Asp189 in trypsin-like serine proteases) with a tertiary sulfonamide tail that modulates lipophilicity and vectors into solvent-exposed regions or adjacent pockets (S1’/S1


).

The Core Challenge: When selecting this fragment, the primary risk is promiscuity . Benzylamines can be non-specific binders due to charge-charge interactions, and sulfonamides carry a historical liability for Carbonic Anhydrase (CA) inhibition.

This guide assesses the selectivity of the Pyrrolidine variant against two critical alternatives:

  • 4-Sulfamoylbenzylamine: The primary sulfonamide (High CA risk).

  • 4-(Morpholine-4-sulfonyl)-benzylamine: The polar isostere (Solubility control).

Comparative Analysis: The "Clean" vs. The "Dirty" Scaffold

The following table contrasts the subject compound with its most common alternatives.

FeatureSubject: Pyrrolidine Analog Alt 1: Primary Sulfonamide Alt 2: Morpholine Analog
Structure Tertiary Sulfonamide (

)
Primary Sulfonamide (

)
Tertiary Sulfonamide (Ether in ring)
CA Liability Low/Negligible (Sterically hindered)High (Zinc-binding warhead)Low
LogP (Lipophilicity) Moderate (~1.5 - 2.0)Low (< 1.0)Low (~0.5 - 1.0)
Solubility Good (Amine salt form)ModerateExcellent
Binding Mode Hydrophobic packing (S1/S1' pockets)H-bond donor/acceptorH-bond acceptor (Ether oxygen)
Selectivity Risk Moderate (Hydrophobic aggregation)High (Off-target metalloenzymes)Low (High solubility reduces aggregation)
Expert Insight: The Causality of Choice
  • Why choose the Pyrrolidine? You select the pyrrolidine tail when your target pocket is hydrophobic but lacks specific hydrogen bond donors. The pyrrolidine ring provides a "grease ball" effect to displace high-energy water molecules from the S1' sub-pocket, often yielding higher Ligand Efficiency (LE) than the morpholine analog.

  • Why avoid the Primary Sulfonamide? Unless you are specifically targeting Carbonic Anhydrase, the primary sulfonamide (

    
    ) is a "siren song." It binds zinc ions in CA isoforms (CA-I, CA-II) with nanomolar affinity, generating false positives in phenotypic screens and cellular assays.
    

Selectivity Assessment Workflow

To validate 4-(Pyrrolidine-1-sulfonyl)-benzylamine as a genuine hit, you must rule out two mechanisms: Aggregation (due to the pyrrolidine hydrophobicity) and Metalloenzyme Off-Targets .

Diagram 1: The Validation Logic Tree

SelectivityLogic Start Hit Identification: 4-(Pyrrolidine-1-sulfonyl)-benzylamine SPR SPR Analysis (Binding Kinetics) Start->SPR Stoichiometry Check Stoichiometry (Is Binding > 1:1?) SPR->Stoichiometry Aggregation Aggregation Risk (Promiscuous Binder) Stoichiometry->Aggregation Yes (Super-stoichiometric) CleanBinder Specific Binder Stoichiometry->CleanBinder No (1:1 Binding) CA_Screen Carbonic Anhydrase Counter-Screen CleanBinder->CA_Screen CA_Result Inhibition at < 10µM? CA_Screen->CA_Result DirtyHit Off-Target Liability (Zinc Binder) CA_Result->DirtyHit Yes ValidProbe Validated Fragment CA_Result->ValidProbe No

Caption: Logical flow to differentiate specific binding from aggregation and off-target metalloenzyme inhibition.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) "Clean Screen"

Purpose: To ensure the pyrrolidine moiety is not causing non-specific hydrophobic sticking to the sensor chip or protein surface.

  • Immobilization: Immobilize the target protein (e.g., Serine Protease) via amine coupling to a CM5 chip. Crucial: Immobilize a "dummy" protein (e.g., BSA) on the reference channel.

  • Preparation: Dissolve 4-(Pyrrolidine-1-sulfonyl)-benzylamine in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 5% DMSO) to create a concentration series (e.g., 500 µM down to 15 µM).

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation.

  • Validation Criteria:

    • Square Wave: Fast on/fast off kinetics are expected for fragments.

    • Rmax Check: The theoretical

      
       should match the observed signal. If observed signal >> theoretical 
      
      
      
      , the pyrrolidine tail is causing micellar aggregation .
    • Control Comparison: Run the Morpholine analog (Alternative 2) side-by-side. If the Pyrrolidine analog shows super-stoichiometric binding but the Morpholine does not, the issue is hydrophobicity-driven aggregation.

Protocol B: Carbonic Anhydrase (CA-II) Counter-Screen

Purpose: To prove the "Tertiary Sulfonamide Advantage."

  • Reagents: Recombinant Human CA-II, 4-Nitrophenyl acetate (Substrate).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM ZnSO4.

  • Procedure:

    • Incubate CA-II (10 nM) with the test compound (Pyrrolidine analog) at 100 µM for 15 mins.

    • Include Acetazolamide (positive control) and 4-Sulfamoylbenzylamine (Alternative 1) as a "dirty" control.

    • Add substrate (1 mM) and monitor absorbance at 400 nm (formation of 4-nitrophenol).

  • Interpretation:

    • Pyrrolidine Analog: Should show < 10% inhibition at 100 µM.

    • Primary Sulfonamide (Alt 1): Will show > 90% inhibition.

    • Result: This confirms that the pyrrolidine substitution effectively "caps" the sulfonamide, removing the zinc-binding liability.

Structural Mechanism & SAR

The selectivity of this fragment is dictated by the steric bulk of the pyrrolidine ring.

Diagram 2: Structural Activity Relationship (SAR)

SAR Core Benzylamine Core (Primary Interaction) Target Target: Asp189 (Protease) Salt Bridge Core->Target Strong Ionic Bond Linker Sulfonyl Group (Linker) Linker->Core Tail Pyrrolidine Ring (Selectivity Filter) Linker->Tail Tail->Target Hydrophobic Fit (S1' Pocket) OffTarget Off-Target: CA-II Zinc Steric Clash Tail->OffTarget Blocks Binding (Selectivity Mechanism)

Caption: The pyrrolidine ring acts as a steric gatekeeper, preventing Zinc coordination (CA-II) while filling hydrophobic S1' pockets in proteases.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding the Path with Biophysics." Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2] Nature Chemistry. Link

  • Hann, M. M., et al. (2001). "Molecular Complexity and Its Impact on the Probability of Finding Leads for Drug Discovery." Journal of Chemical Information and Computer Sciences. Link

Sources

Validation

Fragment Profile: 4-(Pyrrolidine-1-sulfonyl)-benzylamine (4-PSBA) in Lead Optimization

Topic: Peer-Reviewed Studies on 4-(Pyrrolidine-1-sulfonyl)-benzylamine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Executive Summary & Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-Reviewed Studies on 4-(Pyrrolidine-1-sulfonyl)-benzylamine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists

Executive Summary & Mechanistic Rationale

4-(Pyrrolidine-1-sulfonyl)-benzylamine (4-PSBA) is a high-value pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD) . Unlike traditional high-throughput screening hits, 4-PSBA serves as a "privileged structure"—a molecular framework capable of binding to multiple receptor subtypes (GPCRs, Kinases, and Proteases) due to its balanced vector orientation.

The molecule consists of three distinct functional domains:

  • Pyrrolidine Ring: Provides a hydrophobic moiety for filling non-polar pockets (e.g., S1' sites in proteases).

  • Sulfonyl Group: Acts as a rigid hydrogen-bond acceptor and bioisostere for carbonyls, locking the pyrrolidine in a specific conformation.

  • Benzylamine: A flexible, primary amine linker that allows for "fragment growing" via amide coupling or reductive amination without disrupting the core binding mode.

Why Choose 4-PSBA? In comparative studies of sulfonamide-based fragments, the pyrrolidine derivative (4-PSBA) often outperforms morpholine or primary sulfonamide analogs in membrane permeability and metabolic stability , making it a superior choice for intracellular targets like FLT3 kinases [1].

Comparative Performance Analysis

This section evaluates 4-PSBA against its two most common structural alternatives: 4-(Morpholine-4-sulfonyl)-benzylamine (4-MSBA) and 4-Sulfamoylbenzylamine (4-SBA) .

Table 1: Physicochemical & Synthetic Performance Profile[1]
Feature4-PSBA (Product) 4-MSBA (Alternative 1) 4-SBA (Alternative 2)
Structure Pyrrolidine-SulfonylMorpholine-SulfonylPrimary Sulfonamide (

)
Lipophilicity (cLogP) 1.7 (Optimal) 0.9 (Low)0.4 (Very Low)
Topological Polar Surface Area (TPSA) ~75 Ų ~85 Ų (Higher desolvation penalty)~95 Ų (High polarity)
Ligand Efficiency (LE) High ModerateModerate
Solubility (aq) Moderate (Balanced)HighHigh
Synthetic Utility Excellent (No competing nucleophiles)GoodPoor (Sulfonamide N competes in coupling)
Primary Application Intracellular Kinases / GPCRs Extracellular ReceptorsCarbonic Anhydrase Inhibitors
Mechanistic Insight: The "Goldilocks" Lipophilicity

Experimental data from kinase inhibitor campaigns (specifically FLT3-ITD inhibitors) suggests that while morpholine analogs (4-MSBA) improve solubility, they often suffer from a higher desolvation penalty upon binding to the hydrophobic ATP-binding pocket. 4-PSBA strikes a critical balance: its pyrrolidine ring is sufficiently lipophilic to displace water molecules in the active site (increasing entropy-driven binding) while the benzylamine tail retains enough polarity for solubility [2].

Experimental Protocol: Fragment Growing via Reductive Amination

A critical advantage of 4-PSBA is its clean reactivity profile. The following protocol is a validated method for coupling 4-PSBA to an aldehyde-core scaffold, a common step in "growing" a fragment into a lead compound.

Objective: Synthesize a secondary amine lead from 4-PSBA and a heteroaromatic aldehyde.

Materials:
  • Fragment: 4-(Pyrrolidine-1-sulfonyl)-benzylamine (1.0 equiv)

  • Core: Heteroaromatic Aldehyde (e.g., Indole-3-carbaldehyde) (1.0 equiv)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Acetic Acid (AcOH) (catalytic, 0.1 equiv)

Step-by-Step Workflow:
  • Imine Formation (Equilibrium):

    • Dissolve the aldehyde core in DCE (0.1 M concentration).

    • Add 4-PSBA (1.0 equiv) and AcOH (0.1 equiv).

    • Critical Checkpoint: Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde and formation of the imine intermediate (

      
      ).
      
    • Why? Pre-forming the imine prevents direct reduction of the aldehyde to an alcohol.

  • Reduction (Irreversible Step):

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at RT for 4–16 hours under nitrogen atmosphere.

    • Self-Validating Step: Quench a small aliquot with aqueous

      
      . If LC-MS shows remaining imine, add 0.5 equiv more STAB.
      
  • Workup & Purification:

    • Quench reaction with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ). Dry organics over 
      
      
      
      .
    • Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Expected Outcome: >85% yield of the secondary amine. The pyrrolidine sulfonamide moiety remains stable throughout this reductive environment, unlike some ester-containing fragments [3].

Visualizing the Design Logic

The following diagram illustrates the "Scaffold Hopping" logic where 4-PSBA is used to replace less stable or less potent fragments in a drug discovery campaign.

FragmentOptimization cluster_0 Initial Hit (Weak Binder) cluster_1 Fragment Optimization (4-PSBA) cluster_2 Lead Compound Hit Generic Sulfonamide (High Polarity, Low Permeability) PSBA 4-PSBA Scaffold (Pyrrolidine-Sulfonyl-Benzylamine) Hit->PSBA Scaffold Hop (Optimize cLogP) Lead High Affinity Lead (Optimized Hydrophobic Contact) PSBA->Lead Fragment Growing (Reductive Amination) Note1 Pyrrolidine fills hydrophobic S1' pocket PSBA->Note1 Note2 Benzylamine allows vector growth PSBA->Note2

Caption: Workflow demonstrating the strategic replacement of generic sulfonamides with 4-PSBA to improve lipophilic contact and enable modular growth.

Case Study: Kinase Inhibition (FLT3)

In the development of inhibitors for FLT3-ITD (a target in Acute Myeloid Leukemia), researchers utilized sulfonamide-benzylamine fragments to probe the ATP-binding site.

  • Challenge: Early hits containing primary sulfonamides (

    
    ) showed poor cellular permeability due to high polarity.
    
  • Solution: Substitution with the pyrrolidine-sulfonyl motif (mimicked by 4-PSBA) capped the polar sulfonamide.

  • Result: The resulting lead compounds demonstrated a 20-fold improvement in cellular

    
     while maintaining high selectivity against off-target kinases [4]. The benzylamine linker allowed the fragment to extend into the solvent-exposed region, improving solubility without compromising the core binding interaction.
    

References

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI Antibiotics. (2023).

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry. (2012).

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. Molecules. (2023).

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. (2015).

Comparative

Technical Comparison: Spectroscopic Consistency of 4-(Pyrrolidine-1-sulfonyl)-benzylamine Batches

Executive Summary 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS: 784997-49-5) is a critical sulfonyl-piperidine/pyrrolidine scaffold used in the synthesis of diverse pharmacological agents, including GlyT1 inhibitors and H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS: 784997-49-5) is a critical sulfonyl-piperidine/pyrrolidine scaffold used in the synthesis of diverse pharmacological agents, including GlyT1 inhibitors and Hedgehog pathway antagonists.[1] In high-throughput medicinal chemistry, the integrity of the primary amine handle is paramount.

This guide provides a comparative technical analysis of two distinct production batches ("Batch A" - High Purity vs. "Batch B" - Process Variant). By triangulating data from 1H-NMR , HPLC-MS , and FT-IR , we demonstrate how subtle spectroscopic anomalies—often missed in standard Certificate of Analysis (CoA) checks—can correlate with downstream synthetic failures.

Experimental Methodology & Workflow

To ensure objective assessment, both batches were subjected to an identical "Spectroscopic Triage" protocol. This workflow is designed to detect not just purity, but reactivity-compromising impurities such as oxidized imines or residual coupling reagents.

QC Decision Workflow

The following diagram outlines the logical flow used to validate the batches.

QC_Workflow Raw_Sample Raw Batch Sample Solubility Solubility Check (DMSO-d6 / MeOH) Raw_Sample->Solubility NMR 1H-NMR Analysis (Structural Integrity) Solubility->NMR LCMS HPLC-MS (Purity & MW) Solubility->LCMS IR FT-IR (Functional Groups) Solubility->IR Data_Integ Data Integration NMR->Data_Integ LCMS->Data_Integ IR->Data_Integ Pass PASS: Release for Synthesis Data_Integ->Pass Purity >98% No Aldehydes Fail FAIL: Recrystallize/Discard Data_Integ->Fail Impurity >2% Oxidation Detected

Figure 1: Standardized Quality Control Workflow for Benzylamine Sulfonamide Scaffolds.

Comparative Data Analysis

1H-NMR Spectroscopy (400 MHz, DMSO-d6)

Nuclear Magnetic Resonance (NMR) is the primary tool for identifying "silent" impurities that do not ionize well in MS, such as residual water or inorganic salts, as well as structural defects like oxidation.

Theoretical Structure:

  • Aromatic Region: AA'BB' system (~7.6 – 7.8 ppm).

  • Benzylic Amine: Singlet (~3.8 – 4.0 ppm, 2H).

  • Pyrrolidine Ring: Two multiplets (~3.1 ppm and ~1.6 ppm).

Batch Comparison:

FeatureBatch A (Optimal)Batch B (Flagged)Interpretation
Benzylic -CH2- Sharp singlet at 3.92 ppm (Integral 2.00)Broadened singlet at 3.94 ppm (Integral 1.[2]85)Broadening suggests salt formation or proton exchange due to residual acid.[2]
Aldehyde Impurity AbsentWeak singlet at 10.05 ppm (~3%)CRITICAL: Indicates oxidation of the amine to an aldehyde (CHO), likely from hydrolysis of an imine intermediate.[2]
Pyrrolidine Ring Distinct multiplets at 1.65 & 3.15 ppmMultiplets obscured by water peak at 3.33 ppmHigh moisture content in Batch B; hygroscopic nature of the amine salt.[2]
Aromatic Region Clean doublets (J=8.2 Hz)Additional minor peaks at 7.9 ppmPotential presence of unreacted sulfonyl chloride or hydrolyzed sulfonic acid.[2]

Technical Insight: The presence of the aldehyde peak at ~10 ppm in Batch B is a "synthesis killer." In reductive amination reactions, this impurity will compete with the desired aldehyde partner, leading to polymerization or self-condensation byproducts.

HPLC-MS Analysis

Mass spectrometry confirms the molecular weight and quantifies ionizable impurities.

  • Instrument: Agilent 1200 Series / 6120 Quadrupole MS.

  • Method: C18 Column, Gradient 5-95% ACN/Water + 0.1% Formic Acid.

Results:

  • Target Mass (M+H): 241.3 m/z (Calculated for C11H16N2O2S: 240.32).

  • Batch A: Single major peak at 2.45 min (99.2% Area). Mass spectrum shows clean [M+H]+ at 241.3.

  • Batch B: Major peak at 2.45 min (94.5% Area).

    • Impurity 1 (RT 2.80 min): Mass 481.5 m/z. likely the dimer formed by the reaction of the benzylamine with its own oxidized aldehyde form (Imine formation).

    • Impurity 2 (RT 1.10 min): Mass 72.1 m/z (Pyrrolidine). Indicates incomplete washing of the starting material.

FT-IR Spectroscopy

Infrared spectroscopy is used here primarily to detect the state of the amine and sulfonamide groups.

Functional GroupFrequency (cm⁻¹)Batch A ObservationBatch B Observation
N-H Stretch (Primary Amine) 3300 - 3380 (Doublet)Sharp, distinct doubletBroad, merged band
S=O[2] Stretch (Sulfonamide) ~1330 (Asym) & ~1150 (Sym)Strong, sharpStrong, sharp
C=O[2] Stretch (Carbonyl) ~1700Absent Weak band at 1695

Interpretation: The weak band at 1695 cm⁻¹ in Batch B corroborates the NMR finding of carbonyl (aldehyde) contamination. The broadening of the N-H stretch suggests hydrogen bonding due to retained moisture.

Discussion & Recommendations

Impact on Drug Development

The variability observed in Batch B poses significant risks for medicinal chemistry campaigns:

  • Stoichiometric Imbalance: The actual molarity of the amine is lower than calculated due to the weight of impurities (water/salts).

  • Side Reactions: The aldehyde impurity identified in Batch B is an electrophile. If this batch is used in a coupling reaction (e.g., amide coupling), the impurity will consume reagents or form insoluble polymers.

  • Purification Burden: The "dimer" impurity (481.5 m/z) is lipophilic and often co-elutes with final drug candidates during flash chromatography.

Storage & Handling Protocol

To maintain the integrity of 4-(Pyrrolidine-1-sulfonyl)-benzylamine (Batch A quality):

  • Storage: Store under Argon/Nitrogen at -20°C. Benzylamines are prone to absorbing atmospheric CO2 (forming carbamates) and oxidizing over time.

  • Re-Validation: If the solid turns yellow (as seen in Batch B), perform a quick 1H-NMR check for the 10 ppm aldehyde signal before use.

Summary Table: Batch Specification
ParameterSpecification (Acceptable)Batch A ResultBatch B Result
Appearance White to Off-white SolidWhite Crystalline SolidPale Yellow Powder
Purity (HPLC) ≥ 98.0%99.2%94.5%
1H-NMR Structure Confirmed, No AldehydeConformsContains Aldehyde (~3%)
Residual Solvent < 1.0%Non-detectable1.5% (EtOAc)

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 11662829, 4-(Pyrrolidin-1-ylsulfonyl)benzylamine. Retrieved from [Link]

  • Synthetic Application (Hedgehog Pathway)

    • Lee, J., et al. (2024). A novel indole derivative... suppresses hedgehog signaling and drug-resistant tumor growth.[5] Archiv der Pharmazie. Retrieved from [Link]

  • Synthetic Application (GlyT1 Inhibitors)

    • Wolin, R., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Impurity Characterization (Benzylamines)

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety Guide: Disposal of 4-(Pyrrolidine-1-sulfonyl)-benzylamine

Executive Summary: The "Stop-Look-Go" Protocol Do NOT dispose of 4-(Pyrrolidine-1-sulfonyl)-benzylamine down the drain or in general trash. Do NOT mix with acidic waste streams without a controlled neutralization protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stop-Look-Go" Protocol

Do NOT dispose of 4-(Pyrrolidine-1-sulfonyl)-benzylamine down the drain or in general trash. Do NOT mix with acidic waste streams without a controlled neutralization protocol (Risk of exothermic reaction).

This compound is a functionalized benzylamine with a sulfonamide moiety. It must be treated as a Corrosive Basic Organic Waste . Disposal requires segregation into approved hazardous waste containers destined for high-temperature incineration.

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal. This compound combines a primary amine (benzylamine) with a sulfonamide group.

PropertyData
Chemical Name 4-(Pyrrolidine-1-sulfonyl)-benzylamine
CAS Number 784997-49-5
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
Physical State Solid (typically off-white powder)
Primary Hazard Corrosive / Irritant (Due to primary amine)
Secondary Hazard Sensitizer (Potential sulfonamide sensitivity)
Reactivity Incompatible with strong acids (exothermic) and strong oxidizers.[1][2][3][4]

Technical Insight: The benzylamine functional group (


) is a base (

for conjugate acid). Upon contact with acid waste streams, it will protonate rapidly, generating heat. The sulfonamide group adds sulfur (

) and nitrogen content, necessitating incineration with scrubbers to manage

and

emissions [1, 2].

Pre-Disposal Assessment (Self-Validating Protocol)

Before moving the waste, perform this 3-point check to validate your waste stream choice.

  • State Verification: Is the material solid (pure compound/contaminated gloves) or liquid (dissolved in solvent)?

  • Solvent Context (If Liquid):

    • If dissolved in DCM/Chloroform

      
      Halogenated  Waste Stream.
      
    • If dissolved in MeOH/DMSO/DMF

      
      Non-Halogenated  Waste Stream.
      
  • pH Check: If the waste is an aqueous mother liquor, verify pH. If pH > 10, it is designated as Caustic/Basic Waste .

Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)

Applicable to: Expired reagent, weigh-paper, contaminated PPE, spill cleanup material.

  • Segregation: Do not mix with acidic solids (e.g., silica gel acidified with HCl).

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid"

    • Constituents: "4-(Pyrrolidine-1-sulfonyl)-benzylamine"[3]

    • Hazard Checkbox: [x] Toxic [x] Corrosive (Basic)

  • Disposal Path: Seal container. Transfer to the central hazardous waste accumulation area for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable to: HPLC effluent, reaction workups.

  • Compatibility Test:

    • The "Vial Test": Take 1 mL of the waste and mix it with 1 mL of the content currently in your satellite accumulation container. Monitor for heat or gas evolution.

    • Why? This prevents "runaway" canister pressurization caused by accidental acid-base neutralization.

  • Selection:

    • Organic Solvents: Pour into the "Basic Organic Waste" or general "Organic Waste" carboy (ensure no strong acids are present).

    • Aqueous Layers: If the extraction used NaOH/NaHCO3, the amine is likely in the organic layer. If HCl was used, the amine salt is in the aqueous layer. Dispose of aqueous layers in "Aqueous Basic" or "Aqueous Acidic" streams respectively, but never mix them .

  • Rinsing: Triple rinse the original flask with a compatible solvent (e.g., Acetone) and add rinsate to the liquid waste container.

Decision Logic Diagram

This flowchart guides you to the correct waste stream, ensuring regulatory compliance and safety.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidStream Stream: Hazardous Solid (Tag: Basic/Toxic) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Toluene) SolventCheck->NonHalo No Halogens HaloStream Stream: Halogenated Organic (Tag: Corrosive/Toxic) Halo->HaloStream NonHaloStream Stream: Non-Halogenated Organic (Tag: Corrosive/Toxic) NonHalo->NonHaloStream

Caption: Decision tree for segregating 4-(Pyrrolidine-1-sulfonyl)-benzylamine waste based on physical state and solvent carrier.

Emergency Spill Procedures

Immediate Action: Isolate the area. PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Solid Spill:

    • Do not dry sweep (creates dust).[5][6]

    • Cover with a wet paper towel or inert absorbent (vermiculite) to dampen.

    • Scoop into a disposable container.

    • Wipe surface with weak acid (e.g., dilute acetic acid) to neutralize amine residues, then wash with soap and water.

  • Liquid Spill:

    • Cover with an inert absorbent pad or vermiculite.

    • Do not use paper towels alone if the solvent is flammable (static risk).

    • Place saturated absorbents into the Solid Hazardous Waste bin.

Regulatory & Compliance Codes

When filling out your institution's waste tag, use the following classifications (US EPA/RCRA context as a baseline):

  • RCRA Code: Not explicitly listed (P or U list), so characterize by characteristic.

    • D002 (Corrosive): If pH

      
       12.5 (unlikely unless in strong base solution, but possible).
      
    • D001 (Ignitable): If in flammable solvent (MeOH/Acetone).

  • Destruction Method: Fuel Blending / Incineration.

References

  • Santa Cruz Biotechnology. 4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) Product Information.[3] Retrieved January 29, 2026. Link[3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Laboratory Waste Management. Link

  • PubChem. Benzylamine (Compound Summary). National Library of Medicine. (Used for functional group hazard analog). Link

Sources

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